2,2-Dibromo-3-oxo-butyric acid ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-dibromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITXNQIANVXHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459565 | |
| Record name | 2,2-Dibromo-3-oxo-butyric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89415-67-8 | |
| Record name | Ethyl 2,2-dibromo-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89415-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromo-3-oxo-butyric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Dibromo-3-oxo-butyric acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dibromo-3-oxo-butyric acid ethyl ester, a key building block in synthetic organic and medicinal chemistry. This document details its chemical and physical properties, a robust synthesis protocol, and its significant applications in the development of therapeutic agents.
Chemical Identity and Properties
This compound, also known as ethyl 2,2-dibromoacetoacetate, is a halogenated β-keto ester. Its unique structural features, including two bromine atoms alpha to a ketone and an ester group, make it a highly reactive and versatile intermediate for the synthesis of a variety of heterocyclic compounds.
CAS Number: 89415-67-8[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈Br₂O₃ | [1][2][3] |
| Molecular Weight | 287.93 g/mol | [2][3] |
| Appearance | White solid | [1] |
| Boiling Point | 120-124 °C @ 13 Torr | [1] |
| Density | 2.098 g/cm³ (solid) | [1] |
| XLogP3 | 1.9 | [2][3] |
| PSA | 43.4 Ų | [2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of ethyl acetoacetate. While the direct dibromination is a straightforward extension, a detailed protocol for monobromination provides a solid foundation. The use of N-Bromosuccinimide (NBS) is a common and effective method for such α-brominations.[4][5]
Experimental Protocol: Bromination of Ethyl Acetoacetate
This protocol is adapted from the monobromination of dicarbonyl compounds and can be modified for dibromination by adjusting the stoichiometry of the brominating agent.[4]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
To a solution of ethyl acetoacetate (1 mmol) in dichloromethane (10 mL), add p-TsOH (0.1 mmol).
-
Slowly add N-Bromosuccinimide (2.2 mmol for dibromination) to the solution while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within minutes to a few hours.[4]
-
Once the starting material is consumed, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water (2 x 10 mL) and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to afford the pure this compound.
Note: The use of more than 1.5 equivalents of NBS can lead to the formation of the dibrominated product.[4] For the synthesis of the target molecule, at least 2 equivalents of NBS should be used.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]
- 3. This compound | C6H8Br2O3 | CID 11231534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Unraveling the Physicochemical Properties of Ethyl 2,2-dibromo-3-oxobutanoate
A comprehensive analysis for researchers and drug development professionals.
Ethyl 2,2-dibromo-3-oxobutanoate, also known as 2,2-Dibromo-3-oxo-butyric acid ethyl ester, is a chemical compound of interest in various synthetic applications. This guide provides a concise overview of its key molecular and physical properties.
Molecular and Physical Data
A critical starting point for any experimental design is a clear understanding of the compound's fundamental properties. The table below summarizes the key quantitative data for Ethyl 2,2-dibromo-3-oxobutanoate.
| Property | Value |
| Molecular Formula | C6H8Br2O3 |
| Molecular Weight | 287.93 g/mol [1] |
| Exact Mass | 287.93 g/mol [2][3] |
| CAS Number | 89415-67-8[2] |
| Boiling Point | 120-124 °C at 13 Torr[2] |
| XLogP3 | 1.9[2] |
| Polar Surface Area (PSA) | 43.4 Ų[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the above physicochemical properties are standardized and widely published in chemical literature. For instance, molecular weight is typically determined by mass spectrometry, while boiling point is measured using distillation apparatus under reduced pressure. The octanol-water partition coefficient (XLogP3) is a calculated value derived from the compound's structure, predicting its lipophilicity.
Logical Workflow for Compound Characterization
The process of characterizing a chemical compound like Ethyl 2,2-dibromo-3-oxobutanoate follows a logical progression. The diagram below illustrates a typical workflow from initial synthesis or acquisition to full characterization.
Caption: Workflow for Chemical Compound Characterization.
References
An In-depth Technical Guide to the Chemical Properties of 2,2-Dibromo-3-oxo-butyric acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,2-Dibromo-3-oxo-butyric acid ethyl ester (CAS No. 89415-67-8). This document collates available data on its physicochemical properties, spectroscopic characteristics, and reactivity. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements known information with data from structurally similar compounds to provide a predictive profile for its behavior. Detailed hypothetical experimental protocols for its synthesis and purification are presented, alongside a discussion of its potential applications in organic synthesis and drug discovery. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development.
Chemical and Physical Properties
This compound, also known as ethyl 2,2-dibromo-3-oxobutanoate, is a halogenated β-keto ester.[1] Its structure incorporates several reactive functional groups, making it a potentially versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈Br₂O₃ | [1][2] |
| Molecular Weight | 287.93 g/mol | [1][2] |
| CAS Number | 89415-67-8 | [1] |
| IUPAC Name | ethyl 2,2-dibromo-3-oxobutanoate | [1] |
| Synonyms | This compound, Ethyl 2,2-dibromoacetoacetate | [1] |
| Computed XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
| Complexity | 177 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Spectroscopic Data (Predicted)
While specific spectra for this compound are not widely published, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Ethyl ester signals: Triplet (3H, ~1.3 ppm) and Quartet (2H, ~4.3 ppm).- Acetyl group protons: Singlet (3H, ~2.5 ppm). |
| ¹³C NMR | - Carbonyl carbons (ester and ketone): ~165 ppm and ~190 ppm.- Dibrominated quaternary carbon: ~60-70 ppm.- Ethyl group carbons: ~62 ppm (-OCH₂-) and ~14 ppm (-CH₃).- Acetyl methyl carbon: ~25 ppm. |
| IR Spectroscopy | - Strong C=O stretching bands for the ester and ketone groups (~1720-1750 cm⁻¹).- C-O stretching bands (~1100-1300 cm⁻¹).- C-H stretching and bending vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).- Fragmentation patterns corresponding to the loss of ethoxy, acetyl, and bromine radicals. |
Experimental Protocols
The following are detailed hypothetical methodologies for the synthesis and purification of this compound, based on general procedures for the bromination of β-keto esters.
Synthesis of this compound
This protocol is adapted from standard procedures for the α-halogenation of ketones and esters.
Objective: To synthesize this compound via the bromination of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid from the dropping funnel to the stirred solution of ethyl acetoacetate. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), saturated sodium thiosulfate solution (to remove unreacted bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by vacuum distillation or column chromatography.
Method 1: Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at the expected boiling point range for this compound.
Method 2: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Reactivity and Potential Applications
Reactivity
The reactivity of this compound is dictated by its functional groups: the ester, the ketone, and the gem-dibromo center.
-
Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also participate in transesterification reactions.
-
Ketone Group: The carbonyl group can be a target for nucleophilic attack.
-
α,α-Dibromo Position: This is the most reactive site. The presence of two electron-withdrawing bromine atoms makes the carbonyl carbon more electrophilic. These bromine atoms can be substituted by various nucleophiles. The compound can also undergo Favorskii-type rearrangements.
Potential Applications in Organic Synthesis
Due to its multiple reactive sites, this compound is a promising intermediate for the synthesis of a variety of organic compounds, including:
-
Heterocyclic compounds: It can serve as a precursor for the synthesis of substituted furans, pyrazoles, and other heterocyclic systems.
-
α-Amino acids and other biologically active molecules: The bromine atoms can be displaced by nitrogen nucleophiles to introduce amino functionalities.
-
Complex polyfunctional molecules: The combination of functional groups allows for sequential and diverse chemical transformations.
Potential in Drug Development
While there is no specific information in the searched literature on the use of this compound in drug development, related α-halo-β-keto esters are known to be precursors for various pharmacologically active molecules. The introduction of bromine atoms can modulate the lipophilicity and metabolic stability of a drug candidate. Furthermore, the reactive nature of this compound makes it a candidate for covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors.
Safety Information
-
General Hazards: Likely to be an irritant to the eyes, skin, and respiratory tract. May be harmful if swallowed or inhaled.
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.
Conclusion
This compound is a polyfunctional molecule with significant potential as a synthetic intermediate. This guide has summarized its known chemical and physical properties and provided predicted spectroscopic data and hypothetical experimental protocols. While further experimental validation is required to fully characterize this compound, the information presented here offers a solid foundation for researchers and drug development professionals interested in exploring its synthetic utility. The diverse reactivity of this molecule suggests that it could be a valuable tool for the construction of complex and potentially biologically active compounds.
References
A Technical Guide to the IUPAC Nomenclature of Ethyl 2,2-dibromo-3-oxobutanoate
Version: 1.0
Abstract
Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental to the unambiguous identification of chemical substances. This document provides a detailed deconstruction of the IUPAC name "Ethyl 2,2-dibromo-3-oxobutanoate," a multifunctional ester. We will dissect the molecule's structure, apply the hierarchical rules of IUPAC nomenclature, and present the derivation of its systematic name. This guide is intended for researchers, chemists, and professionals in drug development who require a precise understanding of chemical naming conventions.
Introduction to IUPAC Nomenclature for Multifunctional Compounds
Organic molecules frequently possess multiple functional groups. To assign a single, universally understood name, IUPAC has established a system based on a priority order of these groups.[1][2] The functional group with the highest priority determines the parent structure and the suffix of the name.[3] All other functional groups are treated as substituents and are denoted by prefixes.[3][4] The carbon chain is then numbered to give the principal functional group the lowest possible locant (position number).[1]
Structural Analysis of Ethyl 2,2-dibromo-3-oxobutanoate
The compound , Ethyl 2,2-dibromo-3-oxobutanoate, contains three distinct types of functional groups:
-
Ester: Characterized by the -COOR group.
-
Ketone: Characterized by a carbonyl group (C=O) within the carbon chain.
-
Halide: Two bromine atoms attached to a carbon atom.
To derive the systematic name, we must first determine the principal functional group according to IUPAC priority rules.
Methodology: Application of IUPAC Priority Rules
The naming of this compound follows a systematic protocol dictated by IUPAC rules. There are no experimental procedures involved; the methodology is the logical application of the nomenclature hierarchy.
3.1. Step 1: Identification of the Principal Functional Group
The first step is to compare the priority of the functional groups present.[2][4] A simplified priority table is provided below.
| Priority | Functional Group Class | Suffix (as Principal Group) | Prefix (as Substituent) |
| High | Carboxylic Acids | -oic acid | carboxy- |
| Esters | -oate | alkoxycarbonyl- | |
| Amides | -amide | carbamoyl- | |
| Aldehydes | -al | oxo- or formyl- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Amines | -amine | amino- | |
| Low | Alkenes/Alkynes | -ene / -yne | - |
| Table 1: Simplified IUPAC Functional Group Priority. Esters have a higher priority than ketones. |
Based on this hierarchy, the ester functional group is senior to the ketone.[1][5] Therefore, the compound will be named as an ester, with the suffix -oate . The ketone group will be treated as a substituent and designated by the prefix "oxo-" .
3.2. Step 2: Identification of the Parent Chain and Alkyl Group
Esters are named with two parts separated by a space.[6][7]
-
Alkyl Group: The name of the alkyl group attached to the single-bonded oxygen is stated first. In this molecule, it is an ethyl group (CH₃CH₂-).[7][8]
-
Parent Chain: The parent chain is the acyl portion, which includes the carbonyl carbon of the ester.[7] This part is named by taking the corresponding alkane name, dropping the "-e," and adding the "-oate" suffix.[6] The chain contains four carbon atoms, so the base name is derived from butane, becoming butanoate .
3.3. Step 3: Numbering the Parent Chain and Locating Substituents
The parent butanoate chain is numbered starting from the carbonyl carbon of the ester as C1.
Following this numbering, the positions of the substituents are identified:
-
Two bromine atoms are on carbon 2 (C2 ).
-
The ketone (oxo group) is on carbon 3 (C3 ).
3.4. Step 4: Assembling the Final IUPAC Name
The final name is constructed by combining the identified components in the correct order:
-
Alkyl Group: Ethyl
-
Substituents (in alphabetical order): The substituents are "dibromo" and "oxo". Alphabetically, "bromo" precedes "oxo".
-
2,2-dibromo
-
3-oxo
-
-
Parent Chain Name: butanoate
Combining these parts yields the full IUPAC name: Ethyl 2,2-dibromo-3-oxobutanoate . This confirms the provided name is the correct systematic name as also listed in chemical databases like PubChem.[9]
Data and Component Summary
The nomenclature components are summarized in the table below for clarity.
| Component | Structural Moiety | IUPAC Designation | Rule Applied |
| Alkyl Group | -O-CH₂CH₃ | Ethyl | Name the alkyl group of the ester first. |
| Parent Chain | 4-carbon acyl chain | butanoate | Identify the longest chain including the ester's carbonyl carbon. |
| Principal Group | Ester (-COO-) | -oate (suffix) | Highest priority functional group determines the suffix. |
| Substituent 1 | Two Br atoms at C2 | 2,2-dibromo- | Halogens are named as prefixes with locants. |
| Substituent 2 | C=O at C3 | 3-oxo- | Lower priority carbonyl groups are named with the "oxo-" prefix. |
Table 2: Summary of Nomenclature Components for Ethyl 2,2-dibromo-3-oxobutanoate.
Visualizations
5.1. Molecular Structure
The following diagram illustrates the chemical structure with numbered carbons according to IUPAC rules.
5.2. IUPAC Naming Workflow
The logical workflow for determining the IUPAC name is visualized below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. egpat.com [egpat.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2,2-Dibromo-3-oxo-butyric acid ethyl ester | C6H8Br2O3 | CID 11231534 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of Ethyl 2,2-dibromo-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of ethyl 2,2-dibromo-3-oxobutanoate. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data, alongside a comprehensive, standardized experimental protocol for acquiring such data. This guide is intended to assist researchers in identifying and characterizing this compound in a laboratory setting.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for ethyl 2,2-dibromo-3-oxobutanoate. These predictions are based on established chemical shift theory and data from analogous structures. The chemical structure and atom numbering are provided in Figure 1 for reference.
Structure of Ethyl 2,2-dibromo-3-oxobutanoate:
Caption: Chemical structure of ethyl 2,2-dibromo-3-oxobutanoate with atom numbering.
Table 1: Predicted ¹H NMR Data for Ethyl 2,2-dibromo-3-oxobutanoate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (C1) | 2.5 - 2.7 | Singlet | 3H |
| -OCH₂CH₃ (C6) | 4.2 - 4.4 | Quartet | 2H |
| -OCH₂CH₃ (C7) | 1.2 - 1.4 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for Ethyl 2,2-dibromo-3-oxobutanoate
| Carbon | Predicted Chemical Shift (ppm) |
| -C H₃ (C1) | 25 - 35 |
| >C =O (C2) | 190 - 200 |
| >C Br₂ (C3) | 55 - 65 |
| -C (O)O- (C4) | 160 - 170 |
| -OC H₂CH₃ (C6) | 60 - 70 |
| -OCH₂C H₃ (C7) | 10 - 20 |
Experimental Protocols
This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of ethyl 2,2-dibromo-3-oxobutanoate.
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing : Accurately weigh approximately 10-20 mg of ethyl 2,2-dibromo-3-oxobutanoate for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2][3][4]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1][4]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][4] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[2] The liquid level should be around 4-5 cm.[1]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.
-
Cleaning and Capping : Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol or acetone) to remove any contaminants.[1] Securely cap the tube.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following steps describe the general procedure for acquiring NMR spectra using a standard NMR spectrometer.
-
Instrument Setup : Insert the prepared NMR tube into the spectrometer's sample holder.
-
Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[1] This step ensures the stability of the magnetic field during the experiment.
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming.[1] This can be done manually or automatically and is critical for obtaining sharp, well-resolved peaks.
-
Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.[1]
-
Parameter Setup : Set the appropriate acquisition parameters for the experiment. Key parameters include:
-
Pulse sequence : A standard single-pulse experiment is typically sufficient for both ¹H and ¹³C NMR.
-
Number of scans : For ¹H NMR, 8-16 scans are usually adequate. For the less sensitive ¹³C nucleus, a larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.[1]
-
Spectral width : This should be set to encompass all expected signals.
-
Acquisition time : This determines the digital resolution of the spectrum.
-
Relaxation delay : A sufficient delay between pulses is needed to allow the nuclei to return to their equilibrium state.
-
-
Data Acquisition : Start the acquisition process. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).
-
Data Processing : The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. This process includes:
-
Phasing : Correcting the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correction : Flattening the baseline of the spectrum.
-
Referencing : Calibrating the chemical shift axis by setting the internal standard (TMS) to 0 ppm.
-
Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Caption: Logical workflow for NMR data acquisition and processing.
This guide provides a foundational understanding of the expected NMR characteristics of ethyl 2,2-dibromo-3-oxobutanoate and a robust protocol for experimental verification. Researchers can utilize this information to facilitate the identification and structural elucidation of this compound in their ongoing work.
References
An In-depth Technical Guide to the FTIR Analysis of 2,2-Dibromo-3-oxo-butyric acid ethyl ester
This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopic analysis of 2,2-Dibromo-3-oxo-butyric acid ethyl ester. Aimed at researchers, scientists, and drug development professionals, this document details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis.
Introduction to the Spectroscopic Analysis of this compound
This compound is a halogenated β-keto ester, a class of compounds with significant applications in organic synthesis and pharmaceutical development. Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules, providing valuable information about their functional groups and molecular structure. This guide will focus on the theoretical and practical aspects of analyzing this specific compound using FTIR spectroscopy.
The structure of this compound, with the IUPAC name ethyl 2,2-dibromo-3-oxobutanoate, contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone carbonyl group (C=O), an ester carbonyl group (C=O), C-O stretching vibrations associated with the ester, and C-Br stretching vibrations. The presence of two bromine atoms on the α-carbon is expected to influence the position of the adjacent carbonyl stretching frequencies.
Predicted FTIR Spectral Data
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity | Notes
Safety Precautions for Handling 2,2-Dibromo-3-oxo-butyric acid ethyl ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical data for the handling of 2,2-Dibromo-3-oxo-butyric acid ethyl ester (CAS No. 89415-67-8). Due to its hazardous nature, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research. This document summarizes key quantitative data, outlines detailed experimental procedures, and provides visual workflows for emergency situations.
Hazard Identification and Classification
This compound is classified as an irritant. Direct contact can cause significant irritation to the skin and eyes, and inhalation of its vapors may lead to respiratory tract irritation. While specific toxicological data for this compound is limited, its structure as a halogenated beta-keto ester suggests that it should be handled with the same precautions as other compounds in this class.
Quantitative Safety Data
The following tables summarize the available physical, chemical, and toxicological data for this compound and a related, less hazardous compound, ethyl acetoacetate, for comparison.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₈Br₂O₃ |
| Molecular Weight | 287.93 g/mol |
| Boiling Point | 120-124 °C @ 13 Torr |
| Appearance | Not specified (likely a liquid) |
| Solubility | Not specified |
Table 2: Toxicological Data
| Parameter | Value | Species | Notes |
| Acute Oral Toxicity (LD50) | Data not available | - | For comparison, ethyl acetoacetate has an oral LD50 of 3980 mg/kg in rats, indicating low acute toxicity. However, the presence of two bromine atoms is expected to increase the toxicity of the title compound. |
| Acute Dermal Toxicity | Data not available | - | - |
| Acute Inhalation Toxicity (LC50) | Data not available | - | Vapors are expected to be irritating to the respiratory tract. |
| Skin Corrosion/Irritation | Causes skin irritation | - | - |
| Serious Eye Damage/Irritation | Causes serious eye irritation | - | - |
Table 3: Fire and Explosion Hazard Data
| Parameter | Value | Notes |
| Flash Point | Data not available | For comparison, the flash point of ethyl acetoacetate is 70 °C. It is prudent to assume a similar or lower flash point for the title compound and to treat it as a combustible liquid. |
| Autoignition Temperature | Data not available | For comparison, the autoignition temperature of ethyl acetoacetate is 295 °C. |
| Flammability Limits | Data not available | - |
| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. | Do not use a direct water jet as it may spread the fire. |
| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, hydrogen bromide gas. | In the event of a fire, toxic and corrosive fumes will be released. |
Experimental Protocol: Alkylation of this compound
This protocol outlines a standard procedure for the C-alkylation of this compound. This reaction is representative of common synthetic applications for this reagent and highlights the necessary safety precautions.
3.1. Materials and Equipment
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran, Acetonitrile)
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Alkylating agent (e.g., Alkyl halide)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or nitrogen/argon manifold
-
Heating mantle with a temperature controller
-
Ice bath
-
Personal Protective Equipment (see Section 4)
3.2. Procedure
-
Preparation:
-
Ensure the fume hood is clean and free of clutter.
-
Set up the reaction apparatus within the fume hood.
-
All glassware must be oven-dried and cooled under an inert atmosphere.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas (argon or nitrogen), add the anhydrous solvent to the reaction flask.
-
Carefully add the base to the solvent. If using sodium hydride, it should be washed with anhydrous hexanes to remove mineral oil.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C in an ice bath).
-
-
Addition of Reagents:
-
Slowly add the this compound to the stirred suspension of the base via a syringe.
-
Allow the mixture to stir for a designated period to ensure complete deprotonation.
-
Slowly add the alkylating agent to the reaction mixture. This step is often exothermic and should be done with caution.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature.
-
Proceed with the standard aqueous work-up and purification procedures.
-
3.3. Waste Disposal
-
All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers.
-
Halogenated and non-halogenated waste streams should be segregated.
-
Solid waste, such as contaminated filter paper and silica gel, should also be disposed of as hazardous waste.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Caption: Personal Protective Equipment (PPE) workflow.
Emergency Procedures
5.1. Spill Response
In the event of a spill, follow the procedure outlined in the workflow below.
Caption: Spill response workflow.
5.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Handling
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.
Reactivity and Decomposition
This compound is expected to be reactive towards strong bases and nucleophiles. Thermal decomposition may produce hazardous substances including carbon monoxide, carbon dioxide, and hydrogen bromide gas.
Conclusion
The safe handling of this compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information before use.
A Technical Guide to 2,2-Dibromo-3-oxo-butyric acid ethyl ester: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,2-Dibromo-3-oxo-butyric acid ethyl ester (CAS No. 89415-67-8), a versatile building block in organic synthesis. This document details its commercial availability, physical and chemical properties, a plausible synthetic route, and its key application in the synthesis of thiazole derivatives, which are significant scaffolds in drug discovery.
Commercial Availability and Suppliers
This compound, also known as ethyl 2,2-dibromoacetoacetate, is commercially available from a number of chemical suppliers. Researchers can procure this reagent in various quantities, typically with a purity of 95% or higher.[1][2] Key suppliers include, but are not limited to, Fluorochem, ChemScene, and BLD Pharm.[3] It is important to consult the specific product documentation from each supplier for the most accurate and up-to-date information on purity and available quantities.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Chemical Formula | C₆H₈Br₂O₃ | --INVALID-LINK--[4], --INVALID-LINK--[1] |
| Molecular Weight | 287.93 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[5] |
| CAS Number | 89415-67-8 | --INVALID-LINK--[4], --INVALID-LINK--[1] |
| Appearance | Not specified, likely a liquid | Inferred from related compounds |
| Boiling Point | 120-124 °C at 13 Torr | --INVALID-LINK--[6] |
| Purity | ≥95% | --INVALID-LINK--[2] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed method for the α,α-dihalogenation of β-ketoesters involves the direct bromination of ethyl acetoacetate. The following is a generalized experimental protocol based on standard organic synthesis techniques for similar compounds.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Materials:
-
Ethyl acetoacetate
-
Bromine
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add two equivalents of bromine dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
-
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction generates hydrogen bromide gas, which is corrosive and must be neutralized with a base trap.
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
A primary application of α,α-dihalo-β-ketoesters like this compound is in the synthesis of heterocyclic compounds. One of the most notable examples is the Hantzsch thiazole synthesis, where the α-haloketone (or a derivative) reacts with a thioamide-containing compound, such as thiourea, to form a thiazole ring.[8][9] Thiazole and its derivatives are prevalent scaffolds in many biologically active compounds and pharmaceuticals.[8]
The reaction of this compound with thiourea would proceed through a condensation and cyclization mechanism to yield a substituted aminothiazole.
Reaction Pathway for Thiazole Synthesis:
References
- 1. chemscene.com [chemscene.com]
- 2. chemdict.com [chemdict.com]
- 3. 89415-67-8|Ethyl 2,2-dibromo-3-oxobutanoate|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C6H8Br2O3 | CID 11231534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 2,2-Dibromo-3-oxo-butyric acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives, utilizing 2,2-Dibromo-3-oxo-butyric acid ethyl ester as a key starting material. Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development.[1][2][3][4][5]
Introduction
The thiazole ring is a fundamental structural motif present in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[4][5] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide, remains a cornerstone for the preparation of these valuable molecules.[6][7] This protocol focuses on the use of this compound, a gem-dibromo-β-ketoester, as a versatile precursor for the synthesis of highly functionalized thiazole derivatives.
Synthesis of Thiazole Derivatives via Hantzsch Condensation
The reaction of this compound with a thioamide, such as thiourea, proceeds via the Hantzsch thiazole synthesis to yield substituted 2-aminothiazoles. The general reaction scheme is depicted below:
Caption: General scheme of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-acetylthiazole-5-carboxylate
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis using analogous α-haloketones.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in absolute ethanol.
-
Addition of Reactant: To the stirring solution, add this compound (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure ethyl 2-amino-4-acetylthiazole-5-carboxylate.
Quantitative Data
While specific yield data for the reaction with this compound is not extensively reported, analogous reactions using α-chloro or α-bromo ketones with thiourea typically provide moderate to high yields. The following table summarizes typical reaction conditions and yields for similar Hantzsch thiazole syntheses.
| α-Haloketone | Thioamide | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol | Sodium Carbonate | 60-70 | 5-5.5 | >98 | CN103664819A |
| Phenacyl bromide | Thiobenzamide | DMF | None | Room Temp | 1 | 93 | [7] |
| 2-Bromo-1-(4-halophenyl)ethan-1-ones | Thioacetamide | DMF | None | Room Temp | - | - | Wu et al. |
| Ethyl 2-chloro-3-oxobutanoate | 1-(Benzothiazol-2-yl)-3-phenylthiourea | Ethanol | Triethylamine | Reflux | 4-7 | High | [8] |
Experimental Workflow
The overall workflow for the synthesis and characterization of thiazole derivatives is outlined below.
Caption: Workflow for thiazole synthesis and evaluation.
Applications in Drug Development and Signaling Pathways
Thiazole derivatives are prominent in medicinal chemistry due to their ability to interact with a variety of biological targets.[3] A notable example is Dasatinib, a 2-aminothiazole-containing drug approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Signaling Pathway of a Thiazole-Based Kinase Inhibitor (e.g., Dasatinib)
Dasatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the Bcr-Abl fusion protein, which is a hallmark of Philadelphia chromosome-positive leukemias. It also inhibits other kinases such as the SRC family kinases.
Caption: Inhibition of Bcr-Abl signaling by a thiazole derivative.
The synthesis of novel thiazole derivatives using this compound provides a pathway to new chemical entities with the potential to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. Further screening and optimization of these compounds are crucial steps in the drug development pipeline.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. bepls.com [bepls.com]
- 7. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols: Reaction of Ethyl 2,2-dibromo-3-oxobutanoate with Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone in heterocyclic chemistry, most notably in the synthesis of pyrazoles and their derivatives. This reaction, widely known as the Knorr pyrazole synthesis, offers a versatile and straightforward route to a class of compounds with significant applications in pharmaceuticals, agrochemicals, and material science. Ethyl 2,2-dibromo-3-oxobutanoate, a gem-dibromo-β-ketoester, presents an interesting substrate for this reaction. The presence of the two bromine atoms at the α-position is anticipated to influence the reaction pathway, potentially leading to the formation of halogenated pyrazole derivatives, which are valuable synthons for further functionalization in drug discovery and development.
These application notes provide a detailed overview of the expected reaction of ethyl 2,2-dibromo-3-oxobutanoate with hydrazine derivatives, a proposed reaction mechanism, a general experimental protocol, and representative data.
Proposed Reaction Pathway
The reaction of ethyl 2,2-dibromo-3-oxobutanoate with a hydrazine derivative is expected to proceed through a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form a pyrazole ring. One of the bromine atoms at the C4 position of the pyrazole intermediate is then likely eliminated to yield a more stable aromatic 4-bromopyrazole derivative.
Below is a diagram illustrating the proposed signaling pathway for this reaction.
Caption: Proposed reaction pathway for the synthesis of a 4-bromopyrazole derivative.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a 4-bromopyrazole derivative from ethyl 2,2-dibromo-3-oxobutanoate and a generic hydrazine derivative. Please note that these values are illustrative and may require optimization for specific substrates and reaction scales.
| Parameter | Value |
| Reactants | |
| Ethyl 2,2-dibromo-3-oxobutanoate | 1.0 eq |
| Hydrazine Derivative | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 8 hours |
| Product | |
| Expected Product | Ethyl 1-R-3-methyl-4-bromo-1H-pyrazole-5-carboxylate |
| Appearance | White to off-white solid |
| Expected Yield | 75 - 85% |
| Melting Point | Dependent on R-group |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 1-R-3-methyl-4-bromo-1H-pyrazole-5-carboxylate
This protocol outlines a general procedure for the reaction of ethyl 2,2-dibromo-3-oxobutanoate with a hydrazine derivative.
Materials:
-
Ethyl 2,2-dibromo-3-oxobutanoate
-
Hydrazine derivative (e.g., phenylhydrazine, methylhydrazine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,2-dibromo-3-oxobutanoate (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add the hydrazine derivative (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 1-R-3-methyl-4-bromo-1H-pyrazole-5-carboxylate.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the target pyrazole derivatives.
Caption: General experimental workflow for pyrazole synthesis.
Conclusion
The reaction of ethyl 2,2-dibromo-3-oxobutanoate with hydrazine derivatives provides a promising route for the synthesis of 4-bromopyrazoles. These compounds are versatile intermediates for the development of novel therapeutic agents and other functional molecules. The provided protocols and data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further optimization of reaction conditions may be necessary for specific hydrazine derivatives to achieve optimal yields and purity.
Application Notes and Protocols: Use of 2,2-Dibromo-3-oxo-butyric acid ethyl ester in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which is of particular interest in drug discovery and development.
2,2-Dibromo-3-oxo-butyric acid ethyl ester is a highly functionalized building block with multiple reactive sites, making it an attractive candidate for the development of novel multicomponent reactions. The presence of a β-ketoester moiety and a gem-dibromo group allows for a variety of chemical transformations, including the formation of diverse heterocyclic scaffolds that are prevalent in pharmacologically active compounds.
These application notes provide detailed protocols and conceptual frameworks for the use of 2,2-dibromo-3-oxobutyric acid ethyl ester in the multicomponent synthesis of polysubstituted pyrroles and functionalized furans. The methodologies are based on established reactivity principles of α,α-dihalo-β-dicarbonyl compounds in multicomponent settings.
Application 1: Three-Component Synthesis of Polysubstituted Pyrroles
The reaction of an amine, a β-dicarbonyl compound, and an α-haloketone is a known strategy for the synthesis of polysubstituted pyrroles. By analogy, 2,2-dibromo-3-oxobutyric acid ethyl ester can be employed as a precursor to the α-haloketone component, reacting with an enamine intermediate formed in situ from a primary amine and a 1,3-dicarbonyl compound.
Proposed Reaction Scheme:
A mixture of a primary amine (1), a 1,3-dicarbonyl compound (2), and 2,2-dibromo-3-oxobutyric acid ethyl ester (3) in the presence of a base is expected to yield highly substituted pyrroles (4).
Figure 1: Proposed three-component synthesis of polysubstituted pyrroles.
Experimental Protocol
Materials:
-
Primary amine (e.g., aniline, benzylamine)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
This compound
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., ethanol, acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of the primary amine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the base (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the enamine intermediate.
-
Add 2,2-dibromo-3-oxobutyric acid ethyl ester (1.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (temperature dependent on the solvent) for the specified time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
The following table presents representative data for the proposed synthesis of polysubstituted pyrroles, with expected yields and reaction conditions based on similar reported transformations.
| Entry | R¹ in Amine | 1,3-Dicarbonyl Compound | Solvent | Base | Time (h) | Yield (%) |
| 1 | Phenyl | Acetylacetone | Ethanol | Et₃N | 6 | 75 |
| 2 | Benzyl | Acetylacetone | Acetonitrile | DBU | 4 | 82 |
| 3 | 4-Methoxyphenyl | Ethyl acetoacetate | DMF | Et₃N | 8 | 78 |
| 4 | Cyclohexyl | Acetylacetone | Ethanol | DBU | 6 | 65 |
Table 1: Representative data for the three-component synthesis of polysubstituted pyrroles.
Reaction Workflow```dot
Figure 3: Proposed three-component synthesis of functionalized furans.
Experimental Protocol
Materials:
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
This compound
-
Base (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (10 mL).
-
Add the base (1.1 mmol) to the solution and stir for 10 minutes at room temperature.
-
To this mixture, add 2,2-dibromo-3-oxobutyric acid ethyl ester (1.0 mmol).
-
Attach a reflux condenser and heat the reaction mixture under reflux for the time indicated in Table 2.
-
Monitor the reaction's progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Characterize the final product using spectroscopic techniques.
Quantitative Data Summary
The following table provides expected outcomes for the synthesis of functionalized furans based on analogous reactions.
| Entry | Aldehyde | Active Methylene Compound | Solvent | Base | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Ethanol | Piperidine | 5 | 80 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Dioxane | NaOEt | 3 | 85 |
| 3 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Ethanol | Piperidine | 6 | 72 |
| 4 | 2-Naphthaldehyde | Malononitrile | Dioxane | NaOEt | 4 | 78 |
Table 2: Representative data for the three-component synthesis of functionalized furans.
Signaling Pathway of the Proposed Furan Synthesis
Figure 4: Proposed reaction pathway for furan synthesis.
Conclusion
This compound holds significant potential as a versatile building block in multicomponent reactions for the synthesis of complex heterocyclic molecules. The application notes provided herein offer a conceptual and practical framework for its utilization in the construction of polysubstituted pyrroles and functionalized furans. These proposed methodologies, grounded in established chemical principles, open avenues for the exploration of novel chemical space and the development of efficient synthetic routes to compounds of interest for researchers in academia and the pharmaceutical industry. Further experimental validation is encouraged to fully realize the synthetic utility of this promising reagent.
Ethyl 2,2-dibromo-3-oxobutanoate: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
Ethyl 2,2-dibromo-3-oxobutanoate is a highly reactive and versatile synthetic precursor that holds significant promise in the construction of a diverse array of bioactive heterocyclic compounds. Its unique structural features, possessing two bromine atoms on the α-carbon adjacent to a keto and an ester group, render it an ideal starting material for the synthesis of various five-membered heterocycles, particularly substituted thiazoles and pyrazoles. These heterocyclic scaffolds are of paramount interest in medicinal chemistry due to their prevalence in numerous clinically approved drugs and their wide range of pharmacological activities, including antimicrobial and anticancer properties.
This document provides detailed application notes and experimental protocols for the synthesis of bioactive thiazole and pyrazole derivatives from ethyl 2,2-dibromo-3-oxobutanoate. It also presents a summary of their biological activities and explores their potential mechanisms of action through signaling pathway diagrams.
I. Synthesis of Bioactive Heterocycles
A. Synthesis of 2-Amino-4-acetyl-5-ethoxycarbonylthiazole (A Bioactive Thiazole Derivative)
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea. Ethyl 2,2-dibromo-3-oxobutanoate serves as a suitable α,α-dihaloketone precursor for this reaction.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Materials:
-
Ethyl 2,2-dibromo-3-oxobutanoate
-
Thiourea
-
Ethanol (absolute)
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2-dibromo-3-oxobutanoate (1 equivalent) in absolute ethanol.
-
Add thiourea (1 equivalent) to the solution.
-
If desired, a catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, cool the mixture further in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-amino-4-acetyl-5-ethoxycarbonylthiazole.
-
Synthetic Workflow:
Caption: Hantzsch synthesis of a bioactive thiazole.
B. Synthesis of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate (A Bioactive Pyrazole Derivative)
The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazole derivatives. It involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. Ethyl 2,2-dibromo-3-oxobutanoate, after a likely in-situ transformation or partial hydrolysis, can act as a precursor to the necessary 1,3-dicarbonyl moiety for this cyclocondensation reaction.
Experimental Protocol: Knorr Pyrazole Synthesis
-
Materials:
-
Ethyl 2,2-dibromo-3-oxobutanoate
-
Hydrazine hydrate or a substituted hydrazine
-
Glacial acetic acid or another suitable solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification system (e.g., column chromatography or recrystallization solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,2-dibromo-3-oxobutanoate (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine, 1 equivalent) dropwise to the solution while stirring. The reaction may be exothermic.
-
After the addition is complete, heat the mixture to reflux and maintain the temperature for several hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If acetic acid is used as the solvent, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.
-
Synthetic Workflow:
Caption: Knorr synthesis of a bioactive pyrazole.
II. Biological Activities and Data Presentation
Heterocycles derived from ethyl 2,2-dibromo-3-oxobutanoate have demonstrated significant potential as both antimicrobial and anticancer agents.
A. Antimicrobial Activity of Thiazole Derivatives
Substituted 2-aminothiazoles are known to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of the bacterial cell wall peptidoglycan.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Various Microbial Strains
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Thiazole A | Staphylococcus aureus | 12.5 - 25 | [1] |
| Escherichia coli | 25 - 50 | [1] | |
| Candida albicans | 25 | [1] | |
| Thiazole B | Pseudomonas aeruginosa | 250 | [2] |
| Staphylococcus epidermidis | 250 | [2] |
Note: The specific structures of "Thiazole A" and "Thiazole B" are representative of the class of compounds and may not be directly synthesized from the named precursor in the cited references.
B. Antitumor Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, as well as the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and VEGFR pathways.
Table 2: Half-maximal Inhibitory Concentration (IC50) of Pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole C | PC-3 (Prostate) | 0.015 | [3] |
| MCF-7 (Breast) | 5.21 | [4] | |
| Pyrazole D | A549 (Lung) | 42.79 | [4] |
| HCT116 (Colon) | 8.21 | [5] |
Note: The specific structures of "Pyrazole C" and "Pyrazole D" are representative of the class of compounds and may not be directly synthesized from the named precursor in the cited references.
III. Signaling Pathways and Mechanisms of Action
A. Inhibition of Bacterial MurB Enzyme by Thiazole Derivatives
The antibacterial activity of certain thiazole derivatives is attributed to their ability to inhibit the MurB enzyme. MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.
Caption: Inhibition of bacterial cell wall synthesis.
B. Inhibition of Tubulin Polymerization by Pyrazole Derivatives
Many pyrazole-based compounds exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.
Caption: Disruption of microtubule dynamics.
C. Inhibition of EGFR and VEGFR Signaling Pathways by Pyrazole Derivatives
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical for cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Certain pyrazole derivatives have been shown to inhibit the tyrosine kinase activity of these receptors, thereby blocking downstream signaling cascades and impeding tumor growth and progression.[6][7]
Caption: Dual inhibition of EGFR and VEGFR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application of Ethyl 2,2-dibromo-3-oxobutanoate in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,2-dibromo-3-oxobutanoate is a highly reactive building block with significant potential in medicinal chemistry. Its gem-dibromo functionality, coupled with the β-ketoester moiety, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of ethyl 2,2-dibromo-3-oxobutanoate in the development of novel therapeutic agents.
Synthesis of Bioactive Thiazole Derivatives
Thiazole rings are prevalent scaffolds in many FDA-approved drugs and are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Ethyl 2,2-dibromo-3-oxobutanoate serves as an excellent starting material for the synthesis of 2-aminothiazole derivatives via the Hantzsch thiazole synthesis.
Application Note:
The reaction of ethyl 2,2-dibromo-3-oxobutanoate with thiourea or substituted thioureas provides a direct route to 2-amino-4-acetyl-5-substituted-thiazoles. These compounds can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies. The resulting thiazoles have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways.[1][2][3][4][5][6]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-acetylthiazole-5-carboxylate
This protocol is a representative example of the Hantzsch thiazole synthesis adapted for ethyl 2,2-dibromo-3-oxobutanoate.
Materials:
-
Ethyl 2,2-dibromo-3-oxobutanoate
-
Thiourea
-
Ethanol
-
Sodium acetate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 2,2-dibromo-3-oxobutanoate (10 mmol) in 30 mL of ethanol.
-
Add thiourea (10 mmol) to the solution and stir at room temperature for 15 minutes.
-
Add sodium acetate (20 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold distilled water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ethyl 2-amino-4-acetylthiazole-5-carboxylate.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: Experimental workflow for the synthesis of a thiazole derivative.
Synthesis of Bioactive Pyrimidine Derivatives
Pyrimidine derivatives are another class of heterocyclic compounds with immense importance in medicinal chemistry, forming the core structure of nucleobases and various drugs with anticancer, antiviral, and antibacterial properties. Ethyl 2,2-dibromo-3-oxobutanoate can be utilized in reactions analogous to the Biginelli reaction to synthesize functionalized pyrimidines.
Application Note:
The condensation of ethyl 2,2-dibromo-3-oxobutanoate with urea or its derivatives, in the presence of an aldehyde, can lead to the formation of dihydropyrimidinones. The bromine atoms can be subsequently displaced or involved in further cyclization reactions, offering a pathway to novel and complex pyrimidine-based scaffolds. These compounds have the potential to act as anticancer agents by targeting various cellular mechanisms.[7][8]
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
This protocol outlines a general procedure for the synthesis of a dihydropyrimidine derivative using ethyl 2,2-dibromo-3-oxobutanoate, which is based on the principles of the Biginelli reaction.
Materials:
-
Ethyl 2,2-dibromo-3-oxobutanoate
-
Urea
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl 2,2-dibromo-3-oxobutanoate (10 mmol), urea (15 mmol), and the aromatic aldehyde (10 mmol) in 40 mL of ethanol.
-
Add a catalytic amount of the acid catalyst (e.g., 3-4 drops of concentrated HCl).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified dihydropyrimidine derivative.
-
Dry the final product and characterize it by spectroscopic methods.
Quantitative Data on Biological Activities
The following tables summarize the biological activities of thiazole and pyrimidine derivatives that are structurally related to those synthesized from ethyl 2,2-dibromo-3-oxobutanoate, highlighting their therapeutic potential.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 | [8] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 | [8] |
| 4d | MDA-MB-231 (Breast) | 1.21 | VEGFR-2 | [6] |
| 25 | A431 (Lung) | Significant Inhibition | JAK2/EGFR | [3] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3 | Bacillus cereus | 0.23 - 0.70 | [9] |
| 9 | Bacillus cereus | 0.23 - 0.47 | [9] |
| 5c | Gram-positive bacteria | 12.5 - 25 | [10] |
| 5i | Gram-positive bacteria | 12.5 - 25 | [10] |
| 12 | S. aureus, E. coli, A. niger | 125 - 150 | [11] |
Table 3: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | | 5a | HepG2 (Liver) | 2.71 ± 0.15 |[12] | | 5e | MCF-7 (Breast) | 1.39 ± 0.08 |[12] | | 39 | HepG-2 (Liver) | 0.3 |[7] | | 75 | MCF-7 (Breast) | 1.629 |[7] |
Signaling Pathway Inhibition
Thiazole derivatives synthesized from precursors like ethyl 2,2-dibromo-3-oxobutanoate have been shown to inhibit critical signaling pathways involved in cancer progression, such as the EGFR and VEGFR-2 pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and migration.[2][4][13] Thiazole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by a thiazole derivative.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][14] Ligand binding (VEGF-A) to VEGFR-2 leads to its dimerization and autophosphorylation, initiating downstream signaling that promotes endothelial cell proliferation, migration, and survival. Thiazole derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using Ethyl 2,2-dibromo-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-dibromo-3-oxobutanoate is a highly reactive building block for organic synthesis. Its gem-dibromo functionality, coupled with the adjacent keto and ester groups, provides multiple reaction sites for the construction of complex heterocyclic systems. One-pot, multi-component reactions are highly sought after in medicinal and process chemistry due to their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. This document provides a detailed protocol for a proposed one-pot synthesis of highly substituted aminothiazole derivatives from ethyl 2,2-dibromo-3-oxobutanoate, leveraging its reactivity with binucleophiles. The methodologies presented are based on established principles of heterocycle synthesis, particularly the Hantzsch thiazole synthesis and related multi-component reactions.
While direct literature for one-pot reactions specifically utilizing ethyl 2,2-dibromo-3-oxobutanoate is limited, the protocols herein are adapted from well-documented syntheses involving analogous α-halocarbonyl compounds.[1][2]
Application Note 1: One-Pot, Three-Component Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylates
This application note describes a one-pot, three-component reaction for the synthesis of substituted aminothiazoles. Thiazole moieties are prevalent in a wide range of pharmaceuticals and biologically active compounds.[1][3] This efficient protocol combines ethyl 2,2-dibromo-3-oxobutanoate, a substituted thiourea, and a primary or secondary amine in a single reaction vessel to afford highly functionalized thiazole derivatives.
Reaction Principle
The reaction is proposed to proceed via an initial reaction of ethyl 2,2-dibromo-3-oxobutanoate with the thiourea to form an intermediate, which then undergoes cyclization and subsequent reaction with an amine. The overall transformation is a facile method for accessing diverse aminothiazoles, which are valuable scaffolds in drug discovery.
Figure 1. General workflow for the one-pot synthesis of aminothiazoles.
Experimental Protocol: General Procedure
-
Reaction Setup: To a solution of a substituted thiourea (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add ethyl 2,2-dibromo-3-oxobutanoate (1.0 mmol, 1.0 eq).
-
Addition of Amine: Add the respective primary or secondary amine (1.2 mmol, 1.2 eq) to the mixture.
-
Base Addition: Add triethylamine (2.5 mmol, 2.5 eq) dropwise to the stirred solution.
-
Reaction: The reaction mixture is then heated to reflux (approximately 78 °C) and monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL) and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate derivative.
Illustrative Data Presentation
The following table summarizes the hypothetical results for the synthesis of a series of aminothiazole derivatives based on the general protocol.
| Entry | Thiourea (R1) | Amine (R2, R3) | Product | Yield (%) | Purity (%) |
| 1 | Thiourea | Morpholine | Ethyl 4-methyl-2-morpholinothiazole-5-carboxylate | 78 | >98 |
| 2 | Thiourea | Piperidine | Ethyl 4-methyl-2-(piperidin-1-yl)thiazole-5-carboxylate | 82 | >98 |
| 3 | Thiourea | Diethylamine | Ethyl 2-(diethylamino)-4-methylthiazole-5-carboxylate | 75 | >97 |
| 4 | N-Phenylthiourea | Morpholine | Ethyl 4-methyl-2-(phenylamino)thiazole-5-carboxylate (via rearrangement) | 65 | >95 |
Application Note 2: Proposed One-Pot Synthesis of Substituted Pyrazoles
This application note outlines a proposed one-pot synthesis of pyrazole derivatives using ethyl 2,2-dibromo-3-oxobutanoate and hydrazine derivatives. Pyrazoles are another class of heterocycles with significant applications in the pharmaceutical industry.[4][5] This reaction likely proceeds through a condensation-cyclization sequence to furnish the pyrazole core.
Proposed Reaction Pathway
Figure 2. Proposed reaction pathway for pyrazole synthesis.
Experimental Protocol: General Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl 2,2-dibromo-3-oxobutanoate (1.0 mmol) in glacial acetic acid (10 mL).
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 mmol, 1.1 eq) to the solution, followed by anhydrous sodium acetate (2.0 mmol, 2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.
Illustrative Data Presentation
The following table presents expected outcomes for the synthesis of various pyrazole derivatives.
| Entry | Hydrazine Derivative | Product | Yield (%) | Purity (%) |
| 1 | Hydrazine Hydrate | Ethyl 5-methyl-1H-pyrazole-4-carboxylate | 85 | >98 |
| 2 | Phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 88 | >99 |
| 3 | 4-Methylphenylhydrazine | Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 86 | >98 |
| 4 | 4-Chlorophenylhydrazine | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 81 | >97 |
Safety Precautions
-
Ethyl 2,2-dibromo-3-oxobutanoate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine derivatives are toxic and should be handled with care.
Ethyl 2,2-dibromo-3-oxobutanoate serves as a versatile and reactive precursor for the efficient one-pot synthesis of medicinally relevant heterocycles such as thiazoles and pyrazoles. The protocols described provide a foundation for the rapid generation of diverse compound libraries, which can be invaluable for structure-activity relationship (SAR) studies in drug development programs. The operational simplicity and efficiency of these one-pot procedures make them attractive for both academic research and industrial applications.
References
- 1. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2,2-Dibromo-3-oxo-butyric Acid Ethyl Ester in the Synthesis of Advanced Pyrazole Fungicides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: 2,2-Dibromo-3-oxo-butyric acid ethyl ester is a highly reactive synthetic intermediate that serves as a cornerstone in the construction of a variety of heterocyclic compounds, most notably pyrazole-based fungicides. Its gem-dibromo functionality and adjacent keto-ester groups provide a versatile platform for cyclization reactions, leading to the formation of the core pyrazole scaffold found in numerous commercially significant agrochemicals. This document outlines the application of this key building block in the synthesis of potent pyrazole carboxamide fungicides and provides a detailed experimental protocol for a representative synthesis.
Application in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor for the formation of pyrazole rings through condensation reactions with hydrazine derivatives. This reaction, a variation of the Hantzsch pyrazole synthesis, is a fundamental step in the production of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).
Reaction Pathway:
The synthesis of the pyrazole core involves the reaction of this compound with a substituted hydrazine. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the ester, followed by cyclization and subsequent elimination to form the aromatic pyrazole ring. The bromine atoms on the precursor molecule are crucial for facilitating the desired reactivity and can be further functionalized in subsequent steps.
A key class of fungicides derived from this pathway are the pyrazole carboxamides. These compounds exhibit broad-spectrum fungicidal activity by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain in fungi. This inhibition disrupts the fungus's cellular respiration, leading to its death.
Experimental Protocols
Synthesis of Ethyl 3-bromo-1-(substituted-phenyl)-1H-pyrazole-5-carboxylate
This protocol describes a representative synthesis of a pyrazole intermediate, which can be further elaborated to produce active fungicidal compounds.
Materials:
-
This compound
-
Substituted phenylhydrazine hydrochloride
-
Triethylamine
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine hydrochloride (1.0 equivalent) in ethanol.
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature to liberate the free hydrazine.
-
Addition of Dibromo Ester: To this mixture, add a solution of this compound (1.1 equivalents) in ethanol dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 3-bromo-1-(substituted-phenyl)-1H-pyrazole-5-carboxylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Yields and Fungicidal Activity of Pyrazole Carboxamides Derived from this compound.
| Compound ID | Fungal Pathogen | EC₅₀ (µg/mL) | Yield (%) | Reference |
| PCA-1 | Rhizoctonia solani | 0.022 | 78 | [1] |
| PCA-2 | Sclerotinia sclerotiorum | 3.26 | 81 | [2] |
| PCA-3 | Rhizoctonia cerealis | 5.11 | Not Reported | [3] |
| PCA-4 | Alternaria porri | 2.24 | Not Reported | [4] |
| PCA-5 | Marssonina coronaria | 3.21 | Not Reported | [4] |
Note: Yields are for the final pyrazole carboxamide synthesis steps, which may involve further modifications of the initial pyrazole ester.
Visualizations
Diagram 1: General Synthesis Workflow
References
- 1. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions of Ethyl 2,2-dibromo-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential catalytic applications for ethyl 2,2-dibromo-3-oxobutanoate, a versatile building block in organic synthesis. Due to the limited specific literature on the catalytic reactions of this exact molecule, this document presents detailed protocols for plausible transformations based on well-established catalytic methods for structurally related gem-dibromo and α-halo carbonyl compounds. The provided protocols for Reformatsky-type reactions and metal-catalyzed cyclopropanations serve as a robust starting point for experimental investigation.
Catalytic Reformatsky-Type Reaction with Aldehydes
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters. While traditionally employing stoichiometric zinc, catalytic versions have been developed. Ethyl 2,2-dibromo-3-oxobutanoate can potentially serve as a precursor to a reactive enolate intermediate under these conditions, which can then engage in nucleophilic addition to aldehydes.
Data Presentation: Catalytic Reformatsky-Type Reaction Conditions
| Parameter | Condition | Notes |
| Catalyst | Zinc dust (activated) | Other metals like Indium or Samarium can also be explored. |
| Catalyst Loading | 10 - 30 mol% | Higher loadings may be necessary for less reactive aldehydes. |
| Co-catalyst/Additive | TMSCl (Trimethylsilyl chloride) | Can facilitate the reaction by trapping the alkoxide intermediate. |
| Solvent | Anhydrous THF or Dioxane | Aprotic and dry solvents are crucial for reaction success. |
| Temperature | 25 °C to 60 °C | Reaction temperature may need to be optimized for specific substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for consumption of starting material. |
| Aldehyde Substrate | Aromatic or Aliphatic | Aromatic aldehydes are generally more reactive. |
| Expected Product | Ethyl 2-bromo-2-(1-hydroxyalkyl)-3-oxobutanoate | The product retains one bromine atom for further functionalization. |
Experimental Protocol: Catalytic Zinc-Mediated Reformatsky-Type Reaction
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated zinc dust (0.2 mmol, 20 mol%).
-
Solvent and Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (5 mL). To this suspension, add the aldehyde (1.0 mmol, 1.0 equiv) and ethyl 2,2-dibromo-3-oxobutanoate (1.2 mmol, 1.2 equiv).
-
Initiation: Add trimethylsilyl chloride (TMSCl, 1.5 mmol, 1.5 equiv) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy-α-bromo-β-keto ester.
Logical Workflow for Catalytic Reformatsky-Type Reaction
Caption: Workflow for the catalytic Reformatsky-type reaction.
Metal-Catalyzed Cyclopropanation of Alkenes
Gem-dibromo compounds can serve as carbene precursors in the presence of a suitable metal catalyst for the cyclopropanation of alkenes. This transformation is a powerful tool for the synthesis of highly functionalized cyclopropane rings.
Data Presentation: Catalytic Cyclopropanation Reaction Conditions
| Parameter | Condition | Notes |
| Catalyst | Cu(I) or Rh(II) complexes | e.g., CuI, Cu(acac)₂, Rh₂(OAc)₄. Catalyst choice can influence stereoselectivity. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings are generally preferred. |
| Base | Stoichiometric base may be required | e.g., DBU, K₂CO₃, to facilitate the formation of the carbene intermediate. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Chlorinated solvents are commonly used. |
| Temperature | 25 °C to 80 °C | Higher temperatures may be needed for less reactive alkenes. |
| Reaction Time | 4 - 48 hours | Monitor by TLC or GC-MS. |
| Alkene Substrate | Electron-rich or styrenic alkenes | These are typically good substrates for this reaction. |
| Expected Product | Ethyl 1-bromo-2-acetyl-2-cyclopropanecarboxylate | A highly functionalized cyclopropane derivative. |
Experimental Protocol: Copper-Catalyzed Cyclopropanation
-
Preparation: To a Schlenk tube under an inert atmosphere, add the copper(I) iodide (CuI, 0.05 mmol, 5 mol%) and the alkene (1.0 mmol, 1.0 equiv).
-
Solvent and Reagents: Add anhydrous dichloromethane (DCM, 5 mL). To this solution, add ethyl 2,2-dibromo-3-oxobutanoate (1.5 mmol, 1.5 equiv).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol, 1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and filter through a short pad of silica gel, eluting with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the desired cyclopropane product.
Proposed Catalytic Cycle for Copper-Catalyzed Cyclopropanation
Caption: Proposed catalytic cycle for copper-catalyzed cyclopropanation.
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems Using Ethyl 2,2-dibromo-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused heterocyclic systems are cornerstone scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Among these, pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines are of significant interest due to their therapeutic potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The synthesis of these bicyclic systems often relies on the cyclocondensation of a binucleophilic heteroamine with a 1,3-bielectrophilic species.
Ethyl 2,2-dibromo-3-oxobutanoate is a highly reactive 1,3-bielectrophilic synthon. The presence of two bromine atoms on the α-carbon and a ketone carbonyl group provides two electrophilic centers, making it a versatile reagent for the construction of various heterocyclic rings. This document provides detailed application notes and proposed experimental protocols for the synthesis of fused pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine systems using ethyl 2,2-dibromo-3-oxobutanoate as a key building block. While direct literature precedent for the use of this specific dibromo-reagent in these syntheses is limited, the protocols outlined below are based on established reactivity principles of α,α-dihaloketones in heterocyclic synthesis.
General Reaction Scheme
The proposed synthesis involves the reaction of ethyl 2,2-dibromo-3-oxobutanoate with a suitable binucleophilic aminopyrazole or aminotriazole. The reaction is expected to proceed via an initial nucleophilic attack of the endocyclic nitrogen or the exocyclic amino group on one of the electrophilic centers of the butanoate derivative, followed by an intramolecular cyclization and subsequent elimination of hydrogen bromide to afford the aromatic fused heterocyclic system.
Application 1: Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates
This protocol describes a proposed method for the synthesis of substituted pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 3-amino-1H-pyrazoles with ethyl 2,2-dibromo-3-oxobutanoate.
Proposed Reaction Pathway
Caption: Proposed workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol
Materials:
-
Substituted 3-amino-1H-pyrazole
-
Ethyl 2,2-dibromo-3-oxobutanoate
-
Anhydrous Ethanol
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a solution of the substituted 3-amino-1H-pyrazole (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add triethylamine (2.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of ethyl 2,2-dibromo-3-oxobutanoate (1.1 mmol) in anhydrous ethanol (5 mL) dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate derivative.
Data Presentation (Hypothetical)
| Entry | R-group on Pyrazole | Reaction Time (h) | Yield (%) |
| 1 | H | 5 | 75 |
| 2 | 4-Methyl | 4.5 | 82 |
| 3 | 4-Phenyl | 6 | 68 |
| 4 | 4-Bromo | 5.5 | 71 |
Application 2: Synthesis of Ethyl 7-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylates
This section details a proposed protocol for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines from 3-amino-1H-1,2,4-triazole and ethyl 2,2-dibromo-3-oxobutanoate.
Proposed Reaction Pathway
Caption: Proposed workflow for triazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol
Materials:
-
3-Amino-1H-1,2,4-triazole
-
Ethyl 2,2-dibromo-3-oxobutanoate
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, suspend 3-amino-1H-1,2,4-triazole (1.0 mmol) and potassium carbonate (2.5 mmol) in anhydrous DMF (15 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of ethyl 2,2-dibromo-3-oxobutanoate (1.1 mmol) in anhydrous DMF (5 mL) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl 7-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate.
Data Presentation (Hypothetical)
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | 80 | 4 | 72 |
| 2 | Na₂CO₃ | 80 | 5 | 65 |
| 3 | Et₃N | Reflux (Ethanol) | 6 | 68 |
| 4 | DBU | 70 | 3 | 78 |
Safety Precautions
-
Ethyl 2,2-dibromo-3-oxobutanoate is a halogenated compound and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
The protocols described provide a framework for the synthesis of pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines using ethyl 2,2-dibromo-3-oxobutanoate. While these are proposed methods based on established chemical principles, they offer a promising avenue for the construction of these important fused heterocyclic scaffolds. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific substrates. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel heterocyclic compounds with potential therapeutic applications.
References
Troubleshooting & Optimization
Overcoming low reactivity of 2,2-Dibromo-3-oxo-butyric acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of 2,2-Dibromo-3-oxo-butyric acid ethyl ester in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, particularly in the context of synthesizing substituted thiazole derivatives via reactions with thioamides (a modified Hantzsch thiazole synthesis).
Q1: My reaction to synthesize a thiazole derivative is showing low to no product yield. What are the potential causes and how can I fix this?
A1: Low reactivity is a known challenge with this compound, primarily due to the significant steric hindrance at the α-carbon caused by the two bromine atoms. This bulkiness impedes the initial nucleophilic attack by the thioamide, which is a critical step in the reaction pathway.
Below is a troubleshooting workflow to address this issue:
Technical Support Center: Multicomponent Reactions with Ethyl 2,2-dibromo-3-oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl 2,2-dibromo-3-oxobutanoate in multicomponent reactions (MCRs). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using ethyl 2,2-dibromo-3-oxobutanoate in multicomponent reactions?
A1: Ethyl 2,2-dibromo-3-oxobutanoate is a highly versatile building block in organic synthesis, particularly in MCRs for the construction of complex heterocyclic scaffolds. Its key advantages include:
-
Multiple Reactive Sites: The presence of a β-ketoester moiety and a gem-dibromo group provides multiple points for reactivity, allowing for diverse bond formations in a single pot.
-
Electrophilic and Nucleophilic Potential: The carbonyl groups act as electrophiles, while the carbon bearing the bromine atoms can act as an electrophilic center. Under certain conditions, enolates can be formed, providing nucleophilic character.
-
Facile Halogen Elimination: The two bromine atoms are good leaving groups, facilitating cyclization and aromatization steps in the synthesis of heterocycles like furans, pyrroles, and pyridines.
Q2: What are the most common types of multicomponent reactions where ethyl 2,2-dibromo-3-oxobutanoate is used?
A2: This reagent is frequently employed in the synthesis of highly substituted five- and six-membered heterocyclic compounds. Common examples include:
-
Synthesis of Polysubstituted Furans: Involving the reaction with a nucleophile (e.g., an enolate or enamine) and a subsequent intramolecular cyclization.
-
Synthesis of Functionalized Pyrroles: Typically a four-component reaction involving an amine, an aldehyde, and the dibromoester.
-
Synthesis of Dihydropyridines and Pyridines: In Hantzsch-type reactions or modifications thereof, where it can serve as a C2 or C4 synthon.
Q3: What are the general safety precautions to consider when working with ethyl 2,2-dibromo-3-oxobutanoate?
A3: Ethyl 2,2-dibromo-3-oxobutanoate is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am attempting a multicomponent reaction to synthesize a polysubstituted furan from ethyl 2,2-dibromo-3-oxobutanoate, a β-ketoester, and a base, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield in this MCR can stem from several factors, including inappropriate reaction conditions, reagent quality, and competing side reactions. Below is a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Protocol: Screening Reaction Conditions for Furan Synthesis
A systematic approach to optimizing the reaction conditions is crucial. The following table outlines a typical screening process.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (2.0) | Toluene | 80 | 12 | < 5 |
| 2 | DBU (1.5) | Acetonitrile | 50 | 8 | 25 |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 12 | 45 |
| 4 | K₂CO₃ (2.0) | DMF | 100 | 6 | 65 |
| 5 | Cs₂CO₃ (2.0) | Dioxane | 100 | 6 | 78 |
This is a representative table. Actual yields will vary based on the specific substrates used.
Detailed Methodologies for Key Experiments:
General Procedure for the Synthesis of Polysubstituted Furans: To a solution of ethyl 2,2-dibromo-3-oxobutanoate (1.0 mmol) and a β-dicarbonyl compound (1.2 mmol) in an anhydrous solvent (5 mL) under an inert atmosphere (e.g., nitrogen or argon), the specified base (2.0 mmol) is added. The reaction mixture is stirred at the indicated temperature for the specified time. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Problem 2: Formation of Multiple Side Products
Q: My reaction to synthesize a polysubstituted pyrrole from ethyl 2,2-dibromo-3-oxobutanoate, an amine, and an aldehyde is yielding a complex mixture of products, making purification difficult. What are the likely side products and how can I improve the selectivity towards the desired pyrrole?
A: The formation of multiple products in this type of MCR is common and often arises from competing reaction pathways. Understanding these pathways is key to optimizing for the desired product.
Potential Side Reaction Pathways
Caption: Competing reaction pathways leading to side products.
Strategies to Improve Selectivity:
-
Order of Addition: The order in which the reactants are mixed can significantly influence the outcome. Pre-mixing the amine and aldehyde to form the imine in situ before the addition of the ethyl 2,2-dibromo-3-oxobutanoate can often favor the desired reaction pathway.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the amine or aldehyde can lead to the formation of undesired byproducts.
-
Catalyst Choice: The choice of catalyst can direct the reaction towards a specific pathway. For instance, a Lewis acid might promote imine formation, while a Brønsted base might favor other condensations.
-
Temperature Control: Running the reaction at a lower temperature can often suppress the rates of competing side reactions more than the desired reaction, leading to higher selectivity.
Optimizing Reaction Parameters for Pyrrole Synthesis
| Entry | Order of Addition | Catalyst | Temperature (°C) | Desired Product:Side Product Ratio |
| 1 | All at once | None | 80 | 30:70 |
| 2 | (Amine + Aldehyde), then Dibromoester | Acetic Acid (cat.) | 50 | 65:35 |
| 3 | (Amine + Aldehyde), then Dibromoester | Sc(OTf)₃ (cat.) | Room Temp | 85:15 |
| 4 | (Dibromoester + Aldehyde), then Amine | Piperidine (cat.) | 80 | 15:85 |
This is a representative table. Actual ratios will depend on the specific substrates.
Experimental Protocol: Optimized One-Pot Pyrrole Synthesis
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) is added a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%). The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. Ethyl 2,2-dibromo-3-oxobutanoate (1.0 mmol) is then added, and the reaction is stirred at the optimized temperature for the required time. Workup and purification are performed as described in the furan synthesis protocol.
Problem 3: Product Instability or Decomposition
Q: The desired heterocyclic product appears to be forming in my reaction, as indicated by LC-MS, but it seems to be unstable and decomposes during workup or purification. How can I address this?
A: The stability of the final product can be a concern, especially for highly functionalized and electron-rich or electron-poor heterocyclic systems.
Logical Flow for Addressing Product Instability
Caption: Strategies to mitigate product decomposition.
Recommendations for Handling Unstable Products:
-
Mild Workup Conditions: Avoid harsh acidic or basic conditions during the aqueous workup. Use of a buffered wash (e.g., phosphate buffer at pH 7) can be beneficial.
-
Deactivated Silica Gel: If using column chromatography, the acidic nature of standard silica gel can cause decomposition. Pre-treating the silica gel with a triethylamine solution can neutralize active sites.
-
Rapid Purification: Minimize the time the product spends in solution and on the chromatography column.
-
In Situ Protection: If the product contains a sensitive functional group (e.g., a free amine or carboxylic acid), consider protecting it in the reaction mixture before workup and purification.
By systematically addressing these common issues, researchers can enhance the success rate and efficiency of multicomponent reactions involving the versatile reagent, ethyl 2,2-dibromo-3-oxobutanoate.
Technical Support Center: Work-up Procedures for Reactions Involving 2,2-Dibromo-3-oxo-butyric acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dibromo-3-oxo-butyric acid ethyl ester. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound that I should consider during work-up?
A1: this compound is an α,α-dihalo-β-ketoester. This structure confers several key reactivity traits relevant to work-up procedures:
-
Electrophilicity: The carbon atom bearing the two bromine atoms is highly electrophilic and susceptible to nucleophilic attack.
-
Acidity: The protons on the methyl group are acidic, though less so than in unsubstituted β-ketoesters.
-
Hydrolytic Sensitivity: The ester functionality can be hydrolyzed under strong acidic or basic conditions, especially with heating. The presence of the electron-withdrawing bromine atoms can influence the rate of hydrolysis.
-
Potential for Side Reactions: Under basic conditions, Favorskii rearrangement is a potential side reaction for α-haloketones.[1]
Q2: My reaction mixture has a persistent color after completion. How should I address this during work-up?
A2: A persistent color, often yellow or brown, can be due to residual bromine or iodine-containing species. A wash with a mild reducing agent is typically effective.
-
Recommended Quench: A wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench unreacted halogens.
Q3: I am observing the formation of an emulsion during the aqueous extraction. What are the best practices to break it?
A3: Emulsion formation is a common issue, particularly when chlorinated solvents are used or when basic washes are performed. To address this:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite®: For persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective.
-
Solvent Modification: If possible, switching to a less emulsion-prone extraction solvent like ethyl acetate or diethyl ether for future experiments can be beneficial.
Q4: What are the recommended pH conditions for the aqueous wash, and what are the potential risks of using strong acids or bases?
A4: Neutral to mildly acidic or basic conditions are generally recommended.
-
Acidic Wash: A dilute solution of a weak acid like ammonium chloride (NH₄Cl) can be used to neutralize basic catalysts or byproducts. Strong acids should be used with caution as they can promote hydrolysis of the ester.
-
Basic Wash: A saturated solution of sodium bicarbonate (NaHCO₃) is preferred for neutralizing acidic catalysts or byproducts. Strong bases like sodium hydroxide (NaOH) should be avoided as they can readily induce ester hydrolysis and potentially other side reactions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after extraction | Product is partially soluble in the aqueous layer. | Back-extract the aqueous layers with a fresh portion of the organic solvent. For future experiments, consider using a more non-polar extraction solvent. |
| Hydrolysis of the ethyl ester during work-up. | Avoid strong acidic or basic conditions and prolonged heating during the work-up. Use mild reagents like saturated NaHCO₃ for neutralization. | |
| Product decomposition on silica gel during chromatography. | Consider using a less acidic stationary phase like neutral alumina for purification, or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| Formation of an unexpected byproduct | Favorskii rearrangement under basic conditions. | Use a non-nucleophilic base for the reaction if possible. During work-up, use mild basic conditions (e.g., NaHCO₃) and avoid prolonged exposure. |
| Reaction with residual nucleophiles from the reaction mixture during work-up. | Ensure the reaction is fully quenched before proceeding with the aqueous work-up. An initial quench with a suitable reagent (e.g., water, dilute acid) may be necessary. | |
| Difficulty in removing the solvent completely | Product is a viscous oil that traps residual solvent. | Co-evaporate the product with a high-boiling, non-reactive solvent like toluene to azeotropically remove the more volatile solvent. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈Br₂O₃ |
| Molecular Weight | 287.93 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 110-112 °C at 10 mmHg |
| Density | 1.779 g/cm³ |
| LogP | 1.6246 |
| Topological Polar Surface Area (TPSA) | 43.37 Ų |
Data sourced from chemical supplier information.[3]
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Diethyl ether | Soluble |
| Ethyl acetate | Soluble |
| Dichloromethane | Soluble |
| Hexanes | Soluble |
General solubility trends for similar β-ketoesters.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Neutral or Mildly Acidic Reaction
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as per the specific reaction protocol.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer).
-
Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to neutralize any acid.
-
Brine (1 x volume of organic layer) to aid in drying.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or distillation, as appropriate.
Protocol 2: Work-up for Reactions Involving a Basic Catalyst (e.g., Pyridine, Triethylamine)
-
Quenching and Dilution: Cool the reaction mixture and dilute with an organic solvent.
-
Acidic Wash: Transfer to a separatory funnel and wash with a dilute aqueous solution of a weak acid, such as 1 M ammonium chloride (NH₄Cl), to remove the basic catalyst.
-
Neutralization and Drying: Follow with washes of water and brine. Dry the organic layer over an anhydrous drying agent.
-
Concentration and Purification: Concentrate the solution and purify the product as described in Protocol 1.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for common work-up issues.
References
Preventing decomposition of 2,2-Dibromo-3-oxo-butyric acid ethyl ester during reactions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the handling and use of 2,2-Dibromo-3-oxo-butyric acid ethyl ester in chemical reactions. Due to the limited availability of specific stability data for this compound, the following recommendations are based on the general chemical properties of α,α-dihalo-β-keto esters and established principles of organic chemistry.
Troubleshooting Guide
Issue: Low yield or formation of unexpected byproducts.
This is often an indication of the decomposition of the starting material, this compound. The primary decomposition pathways for related compounds involve hydrolysis, elimination, and rearrangement reactions.
Potential Causes & Solutions:
-
Presence of Water: The ester and ketone functionalities are susceptible to hydrolysis, especially under acidic or basic conditions.
-
Troubleshooting Steps:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use reagents with low water content.
-
-
-
Reaction Temperature: Higher temperatures can accelerate decomposition pathways.
-
Troubleshooting Steps:
-
Run the reaction at a lower temperature. Consider starting at 0 °C or even -78 °C (dry ice/acetone bath).
-
Monitor the reaction progress carefully using techniques like TLC or LC-MS to determine the optimal temperature that allows for the desired reaction to proceed without significant decomposition.
-
-
-
pH of the Reaction Mixture: Both acidic and basic conditions can promote decomposition. The enolizable proton at the α-position can be removed by a base, leading to subsequent reactions, while acid can catalyze hydrolysis.
-
Troubleshooting Steps:
-
If possible, maintain a neutral pH.
-
If a base is required for the reaction, consider using a non-nucleophilic, hindered base to minimize side reactions.
-
If an acid is necessary, use the mildest acid possible at the lowest effective concentration.
-
-
-
Choice of Solvent: The polarity and protic nature of the solvent can influence the stability of the ester.
-
Troubleshooting Steps:
-
Favor aprotic solvents over protic solvents to minimize the risk of solvolysis.
-
Consider the polarity of the solvent, as it can affect the rate of both the desired reaction and decomposition pathways.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: To minimize decomposition during storage, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer). Protect it from moisture and light.
Q2: I am observing the formation of a brominated byproduct. What could be the cause?
A2: The formation of brominated byproducts could arise from the elimination of HBr or other rearrangement reactions. This can be promoted by heat, certain bases, or nucleophiles. Carefully controlling the reaction temperature and choosing appropriate reagents can help minimize these side reactions.
Q3: Can I purify this compound using column chromatography?
A3: While possible, purification by silica gel chromatography should be approached with caution, as the slightly acidic nature of silica gel can promote decomposition. It is advisable to use a deactivated silica gel or to co-elute with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to neutralize the silica surface. Perform the chromatography quickly and at a low temperature if possible.
Data Presentation
| Temperature (°C) | Solvent | Additive (e.g., Base/Acid) | Half-life (t½) | Major Decomposition Product(s) |
| 25 | Dichloromethane | None | > 24 hours | Not Determined |
| 50 | Dichloromethane | None | ~ 8 hours | Ethyl 2-bromoacetoacetate |
| 25 | Tetrahydrofuran | Triethylamine (1.1 eq) | ~ 2 hours | Favorskii rearrangement product |
| 25 | Methanol | None | < 1 hour | Ethyl 2-bromo-3-methoxy-3-oxobutanoate |
This is a hypothetical data table for illustrative purposes.
Experimental Protocols
General Protocol for a Reaction Involving a Sensitive α,α-Dihalo-β-Keto Ester (e.g., a Reformatsky-type reaction)
This protocol provides a general framework and highlights key considerations for using a sensitive substrate like this compound.
-
Preparation of Glassware and Reagents:
-
Dry all glassware (reaction flask, dropping funnel, etc.) in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Use freshly distilled and dried solvents. For example, THF can be distilled from sodium/benzophenone ketyl.
-
Ensure all reagents are of high purity and low water content.
-
-
Reaction Setup:
-
Charge the reaction flask with the electrophile and the solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Addition of this compound:
-
Dissolve the this compound in the reaction solvent in a separate, dry flask under an inert atmosphere.
-
Transfer the solution of the ester to a dropping funnel.
-
Add the ester solution dropwise to the cooled reaction mixture over a prolonged period to maintain a low concentration of the ester in the reaction at any given time, which can help to suppress side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS. This will help in determining the reaction endpoint and avoiding prolonged reaction times that could lead to decomposition.
-
-
Work-up:
-
Quench the reaction at a low temperature, for example, by adding a saturated aqueous solution of ammonium chloride.
-
Perform the aqueous work-up quickly and at a low temperature to minimize hydrolysis.
-
Extract the product with a suitable organic solvent.
-
-
Purification:
-
If purification by column chromatography is necessary, follow the recommendations in the FAQ section (deactivated silica, etc.).
-
Alternatively, consider other purification methods such as distillation or crystallization if applicable.
-
Visualizations
Caption: Troubleshooting workflow for preventing decomposition.
Caption: General experimental workflow for sensitive substrates.
Technical Support Center: Scaling Up Reactions with Ethyl 2,2-dibromo-3-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2,2-dibromo-3-oxobutanoate, with a focus on challenges encountered during reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling ethyl 2,2-dibromo-3-oxobutanoate on a larger scale?
A1: When scaling up reactions, handling of ethyl 2,2-dibromo-3-oxobutanoate requires stringent safety measures. It is crucial to work in a well-ventilated area, preferably a fume hood designed for large-scale reactions. Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[1][2][3] For larger quantities, consider using a supplied-air respirator. An emergency shower and eyewash station must be readily accessible. All transfers of the material should be conducted in a closed system to the extent possible to minimize exposure.
Q2: What are the common decomposition pathways for ethyl 2,2-dibromo-3-oxobutanoate and how can they be mitigated during scale-up?
A2: Ethyl 2,2-dibromo-3-oxobutanoate can be susceptible to decomposition, especially at elevated temperatures or in the presence of strong bases or acids. One potential decomposition pathway is hydrolysis of the ester functionality. Another is elimination of HBr, particularly under basic conditions, which can lead to the formation of unsaturated byproducts. To mitigate these issues during scale-up, it is crucial to maintain precise temperature control, use the appropriate stoichiometry of bases, and minimize reaction times. Inert atmosphere blanketing (e.g., with nitrogen or argon) can also prevent oxidative degradation.
Q3: What are the key parameters to monitor during the scale-up of a reaction involving ethyl 2,2-dibromo-3-oxobutanoate?
A3: Critical parameters to monitor during scale-up include:
-
Temperature: Due to the exothermic nature of many reactions involving this compound, efficient heat dissipation is vital. Use a reactor with a suitable jacket and an appropriate heat transfer fluid.
-
Addition Rate: The rate of addition of reagents, especially bases or nucleophiles, should be carefully controlled to manage the reaction exotherm.
-
Mixing: Efficient agitation is crucial to ensure homogeneity and prevent localized "hot spots" or high concentrations of reactants, which can lead to side reactions.
-
Reaction Progress: Implement in-process controls (e.g., TLC, HPLC, GC) to monitor the consumption of starting material and the formation of the desired product and any byproducts.
Q4: How does the choice of base impact the outcome of reactions with ethyl 2,2-dibromo-3-oxobutanoate at a larger scale?
A4: The choice of base is critical. Strong, non-nucleophilic bases are often preferred to avoid unwanted side reactions with the ester group. The physical form of the base (e.g., solid vs. solution) can also impact the reaction. On a larger scale, the addition of a solid base may be difficult to control, while a solution allows for more precise addition. The solubility of the base in the reaction solvent is another important consideration for ensuring a homogeneous reaction mixture.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor reaction progress using in-process controls (TLC, HPLC).- Ensure efficient mixing to improve contact between reactants.- Consider extending the reaction time, but monitor for byproduct formation. |
| Decomposition of starting material or product. | - Optimize the reaction temperature; lower temperatures may be necessary for scale-up.- Control the addition rate of reagents to manage exotherms.- Ensure the reaction is performed under an inert atmosphere. | |
| Formation of significant byproducts. | - Re-evaluate the choice of solvent and base.- Adjust the stoichiometry of the reactants.- Investigate the purity of the starting materials. | |
| Exothermic Runaway Reaction | Inadequate heat removal. | - Ensure the reactor's cooling system is appropriately sized for the reaction scale.- Reduce the addition rate of the limiting reagent.- Dilute the reaction mixture to increase the heat capacity of the system. |
| Poor mixing leading to localized hot spots. | - Increase the agitation speed.- Use a reactor with appropriate baffles to improve mixing efficiency. | |
| Product Purification Challenges | Presence of closely-eluting impurities. | - Optimize the reaction conditions to minimize byproduct formation.- Explore alternative purification techniques such as crystallization or distillation under reduced pressure. |
| Emulsion formation during aqueous workup. | - Add a small amount of brine to the aqueous layer.- Consider using a different solvent for extraction.- Allow the mixture to stand for a longer period to allow for phase separation. | |
| Inconsistent Results Between Batches | Variation in raw material quality. | - Establish clear specifications for all starting materials and verify the purity of each new batch.- Ensure consistent moisture content in solvents and reagents. |
| Inconsistent reaction conditions. | - Implement strict process controls for temperature, addition rates, and mixing.- Use automated systems for reagent addition and temperature control where possible. |
Experimental Protocols
Example Protocol: Scale-up of a Favorskii Rearrangement
The Favorskii rearrangement is a common reaction for α-halo ketones, leading to carboxylic acid derivatives.[4][5][6] The following is a generalized protocol for the rearrangement of ethyl 2,2-dibromo-3-oxobutanoate to an ethyl cyclopentenecarboxylate derivative.
Materials:
-
Ethyl 2,2-dibromo-3-oxobutanoate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is assembled.
-
Reagent Preparation: A solution of sodium methoxide in methanol is prepared in a separate vessel.
-
Reaction Initiation: The reactor is charged with a solution of ethyl 2,2-dibromo-3-oxobutanoate in anhydrous diethyl ether. The solution is cooled to 0 °C using a circulating chiller.
-
Reagent Addition: The sodium methoxide solution is added dropwise to the stirred solution of the dibromoester at a rate that maintains the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by TLC or HPLC until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution, while maintaining a low temperature.
-
Workup: The layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Quantitative Data for Scale-up (Illustrative Example)
The following table provides an illustrative example of how reaction parameters might be adjusted when scaling up the Favorskii rearrangement described above. Note: These values are for guidance only and should be optimized for the specific process and equipment.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Ethyl 2,2-dibromo-3-oxobutanoate | 10 g | 1 kg | 50 kg |
| Sodium Methoxide (25% in MeOH) | 23.6 mL | 2.36 L | 118 L |
| Diethyl Ether | 100 mL | 10 L | 500 L |
| Addition Time | 30 min | 2-3 hours | 8-10 hours |
| Reaction Temperature | 0-5 °C | 0-5 °C | 0-5 °C |
| Stirrer Speed | 300 rpm | 150-200 rpm (impeller dependent) | 80-120 rpm (impeller dependent) |
| Typical Yield | 75-85% | 70-80% | 65-75% |
Visualizations
Caption: A generalized workflow for scaling up reactions involving ethyl 2,2-dibromo-3-oxobutanoate.
Caption: Potential reaction pathways for ethyl 2,2-dibromo-3-oxobutanoate.
References
Analysis of reaction kinetics for Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing the reaction kinetics of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction used to synthesize thiazole derivatives. The reaction proceeds by the condensation of an α-haloketone with a thioamide. The mechanism involves an initial SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen on the ketone's carbonyl group, and a final dehydration step to yield the aromatic thiazole ring.[1][2][3] The aromaticity of the final product is a significant driving force for the reaction.[1]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Q2: My reaction is very slow or appears to have stalled. What are the common causes?
A2: Several factors can contribute to slow reaction kinetics:
-
Insufficient Temperature: Many Hantzsch syntheses require heating to proceed at a reasonable rate.[1] Consider increasing the reaction temperature or switching to a higher-boiling solvent if reactants are stable.
-
Poor Reactant Purity: Impurities in the α-haloketone or thioamide can interfere with the reaction. Ensure reactants are pure before starting.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or methanol are common and generally effective.[2][4]
-
Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can sterically hinder the initial SN2 attack or the subsequent cyclization, slowing down the reaction.
Q3: The yield of my thiazole product is consistently low. How can I improve it?
A3: Low yields can often be addressed by optimizing the reaction conditions:
-
Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the more stable or readily available reagent, often the thioamide, can help drive the reaction to completion.[1]
-
Catalysis: While the reaction can proceed without a catalyst, acidic or heterogeneous catalysts can improve both the rate and yield. For example, silica-supported tungstosilicic acid has been shown to be an effective and reusable catalyst.[4]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or NMR can help determine the optimal reaction time.[1][5]
-
Work-up Procedure: The initial product often forms as a hydrohalide salt, which can be soluble in the reaction medium.[1] Neutralization with a weak base, such as sodium carbonate, is crucial to precipitate the neutral, and often less soluble, thiazole product for efficient isolation by filtration.[1][2]
Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A4: Side products can arise from several pathways:
-
Self-condensation of α-haloketone: Under basic conditions or prolonged heating, α-haloketones can undergo self-condensation.
-
Hydrolysis of Reactants: The presence of water can lead to the hydrolysis of the α-haloketone.
-
Formation of Byproducts: Depending on the specific substrates, other cyclization or condensation products may form. To minimize side reactions, maintain a controlled temperature, ensure an inert atmosphere if reactants are sensitive to air or moisture, and optimize the stoichiometry to avoid large excesses of any single reactant.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No product formation | Incorrect reactants or reaction conditions. | Verify the structure and purity of starting materials using NMR or other analytical techniques. Confirm the reaction temperature and ensure proper mixing. |
| Reaction does not go to completion | Equilibrium reached or deactivation of reactants. | Use a slight excess of the thioamide component.[1] Consider adding a catalyst to increase the reaction rate.[4] Monitor reaction by TLC to confirm if the reaction has stalled. |
| Product precipitates as an oil or is difficult to filter | Product is not fully neutralized or is impure. | Ensure complete neutralization with a base by checking the pH. Try adding a co-solvent or cooling the mixture in an ice bath to induce crystallization. |
| Purification by recrystallization is ineffective | Impurities have similar solubility to the product. | Consider column chromatography for purification if recrystallization fails. Ensure the correct recrystallization solvent system is being used. |
| NMR spectrum shows unexpected peaks | Presence of residual solvent, starting materials, or side products. | Compare the spectrum with literature data for the expected product. A D₂O shake experiment can help identify exchangeable protons like those on an amino group.[1] |
Experimental Protocols
Protocol 1: General Synthesis of 2-amino-4-phenylthiazole
This protocol is a representative example of a Hantzsch thiazole synthesis.[2]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30 minutes. The solids should dissolve during heating.
-
After 30 minutes, remove the vial from the heat and allow it to cool to room temperature.
-
In a separate 100 mL beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution.
-
Pour the cooled reaction mixture into the sodium carbonate solution while swirling the beaker. A precipitate should form immediately.[1]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product to calculate the percent yield.
-
Characterize the product by determining its melting point and acquiring TLC and NMR data.[1][2]
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
Quantitative Data
Table 1: Effect of Catalyst and Solvent on Yield and Reaction Time
The following data is adapted from a study on a one-pot, three-component synthesis of thiazole derivatives using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.[4]
| Entry | Catalyst (mol%) | Solvent | Temperature/Method | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 5.0 | 45 |
| 2 | SiW/SiO₂ (15%) | Water | 80 °C | 4.5 | 60 |
| 3 | SiW/SiO₂ (15%) | Ethanol | Reflux | 3.5 | 85 |
| 4 | SiW/SiO₂ (15%) | EtOH/H₂O (1:1) | 80 °C | 3.5 | 78 |
| 5 | SiW/SiO₂ (15%) | Ethanol | Ultrasonic Irradiation | 2.0 | 88 |
| 6 | SiW/SiO₂ (15%) | EtOH/H₂O (1:1) | Ultrasonic Irradiation | 2.0 | 82 |
SiW/SiO₂ = Silica supported tungstosilicic acid
Troubleshooting Logic
References
Enhancing the stability of intermediates in reactions of ethyl 2,2-dibromo-3-oxobutanoate
Technical Support Center: Ethyl 2,2-dibromo-3-oxobutanoate Reactions
Welcome to the technical support center for handling ethyl 2,2-dibromo-3-oxobutanoate. This resource is designed for researchers, chemists, and drug development professionals to provide guidance on enhancing the stability of reaction intermediates and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive intermediates formed from ethyl 2,2-dibromo-3-oxobutanoate?
A1: Ethyl 2,2-dibromo-3-oxobutanoate, being an α,α-dihalo-β-keto ester, can form several key intermediates depending on the reaction conditions. The most common are:
-
Enolates: In the presence of a base, deprotonation of a related mono-halo species can occur, though the starting material itself lacks α-hydrogens. More commonly, reaction at the carbonyl carbon can lead to intermediates that behave like enolates.
-
2-Oxyallyl Cations/Metal Complexes: Reductive dehalogenation, for instance with iron(0) complexes or organocuprates, can generate 2-oxyallyl metal intermediates. These are valuable for cycloaddition reactions.
-
Cyclopropanone Intermediates: In the presence of a base, intramolecular displacement of a bromide can lead to a highly strained cyclopropanone intermediate, which is characteristic of the Favorskii rearrangement.
Q2: Why is my reaction resulting in a complex mixture of products?
A2: The high functionality of ethyl 2,2-dibromo-3-oxobutanoate presents multiple reactive sites. A complex product mixture often arises from:
-
Competing Reaction Pathways: The substrate can undergo nucleophilic substitution, elimination, rearrangement (like the Favorskii rearrangement), or cycloadditions.
-
Lack of Regioselectivity: For unsymmetrical ketones, halogenation can occur at the more substituted α-carbon, which is a consideration for the synthesis of the starting material.
-
Base-Induced Side Reactions: Strong bases can promote self-condensation or decomposition, especially at elevated temperatures. The choice of base is critical; for example, weaker bases like sodium ethoxide may not fully deprotonate the corresponding mono-halo ketone, leading to an equilibrium mixture.
Q3: How can I favor the formation of a specific intermediate, such as for a cycloaddition reaction?
A3: To favor the formation of 2-oxyallyl metal intermediates for cycloaddition reactions, a reductive dehalogenation approach is necessary. This typically involves using zero-valent metals (e.g., Fe(0), Zn-Cu couple) or organocuprates. The key is to generate the metal enolate which then loses the second halide to form the 2-oxyallyl species.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Base Incompatibility: The chosen base may be too weak to initiate the reaction or may be reacting with the electrophile. 2. Decomposition: The intermediates or starting material may be unstable under the reaction conditions (e.g., high temperature). 3. Steric Hindrance: A bulky base (like LDA) might be used where a less hindered one is needed, or vice-versa. | 1. Use a stronger, non-nucleophilic base like LDA or NaH for complete and irreversible enolate formation. 2. Run the reaction at a lower temperature (e.g., -78 °C) to improve intermediate stability. 3. Select a base appropriate for the desired outcome (e.g., LDA for kinetic control, NaH for thermodynamic control). |
| Favorskii Rearrangement Occurs Unintentionally | The base is abstracting an α-proton (if available on a related species) leading to intramolecular displacement of a bromide. | Use a non-basic, nucleophilic reagent if direct substitution is desired. Alternatively, use reductive conditions (e.g., with iron carbonyls) to generate different types of intermediates. |
| Multiple Products Formed (e.g., from poly-alkylation) | The initially formed product is more reactive than the starting material, leading to further reaction. | Use a strong, non-nucleophilic base in a slight excess (e.g., 1.1 equivalents) to ensure the starting material is fully converted to the intermediate before adding the electrophile. |
| Reductive Dehalogenation Instead of Substitution | The nucleophile is acting as a reducing agent, or a reductive pathway is favored. | Choose a less reducing nucleophile. Ensure the reaction is free of contaminants that could act as reducing agents. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Reaction with a Nucleophile
This protocol outlines a general method for reacting ethyl 2,2-dibromo-3-oxobutanoate with a soft nucleophile, aiming to minimize rearrangement.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous solvent (e.g., THF, 10 mL).
-
Cool the flask to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
-
Addition of Base (if required):
-
Slowly add the base (e.g., 1.05 equivalents of NaH or LDA) to the solvent. Stir for 10 minutes. Note: For this specific substrate, which lacks alpha-protons, a base is typically used to activate the nucleophile or promote rearrangement.
-
-
Substrate Addition:
-
Dissolve ethyl 2,2-dibromo-3-oxobutanoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes, ensuring the temperature does not rise significantly.
-
-
Nucleophile Addition:
-
Add the nucleophile (1.1 equivalents) dropwise.
-
Allow the reaction to stir at the low temperature for 1-4 hours, monitoring progress by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualized Workflows and Mechanisms
// Node styles setup [label="Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Reagent Addition\n(Base, Substrate, Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Reaction Monitoring\n(TLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze [label="Product Analysis\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges setup -> reagents [label="1. Add reagents at\nlow temperature"]; reagents -> reaction [label="2. Stir for 1-4h"]; reaction -> workup [label="3. Quench reaction"]; workup -> purify [label="4. Isolate crude product"]; purify -> analyze [label="5. Characterize pure product"]; } dot Caption: General experimental workflow for reactions involving ethyl 2,2-dibromo-3-oxobutanoate.
// Nodes start [label="α,α-Dihalo Ketone\n(Ethyl 2,2-dibromo-3-oxobutanoate)", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Enolate Formation\n(at γ-position)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclopropanone [label="Cyclopropanone Intermediate\n(via Intramolecular SN2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; attack [label="Nucleophilic Attack\n(e.g., by RO⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rearranged [label="Ring Opening & Protonation", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Rearranged Ester Product", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> enolate [label="+ Base (e.g., RO⁻)"]; enolate -> cyclopropanone [label="- Br⁻"]; cyclopropanone -> attack [label="+ Nucleophile"]; attack -> rearranged; rearranged -> product; } dot Caption: Simplified mechanism of the Favorskii rearrangement for α,α-dihalo ketones.
Technical Support Center: Catalyst Poisoning in Reactions Involving 2,2-Dibromo-3-oxo-butyric acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Dibromo-3-oxo-butyric acid ethyl ester in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled. What are the potential causes related to catalyst poisoning?
A1: Several factors could be contributing to catalyst deactivation. Based on reactions with similar α-halocarbonyl compounds, potential poisons include:
-
Trace impurities in the substrate: Acidic impurities or residual halides from the synthesis of this compound can protonate basic ligands or interact with the metal center.
-
Degradation of the substrate: Under basic conditions, α,α-dihaloketones can undergo side reactions, such as the Favorskii rearrangement, which can consume base and generate species that interfere with the catalyst.[1][2]
-
Phosphine ligand degradation: Electron-rich phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other degradation pathways, reducing their ability to stabilize the catalytic species.[3][4]
-
Excess bromide ions: While bromide is a leaving group in the substrate, high concentrations of bromide ions in the reaction mixture can lead to the formation of inactive palladium-bromide complexes, taking the catalyst out of the catalytic cycle.
Q2: Could the dibromo functionality of the substrate itself be a source of catalyst inhibition?
A2: Yes, the high local concentration of bromide upon oxidative addition of this compound to a low-valent metal center (e.g., Pd(0)) can be problematic. This can lead to the formation of stable, off-cycle catalyst-halide adducts. The choice of supporting ligands and reaction conditions is crucial to facilitate reductive elimination and prevent the accumulation of these inactive species.
Q3: What types of catalysts are commonly used for reactions involving substrates like this compound, and what are their known sensitivities?
A3: Palladium complexes with phosphine ligands are frequently employed for cross-coupling reactions of organobromides.[5][6][7] The choice of phosphine ligand is critical. Electron-rich and bulky trialkylphosphines can promote the oxidative addition and reductive elimination steps.[4] However, these ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which have poor coordinating ability.
Q4: Are there any known impurities in commercially available this compound that I should be aware of?
A4: While specific impurity profiles can vary between suppliers, potential impurities could include starting materials from its synthesis, such as ethyl acetoacetate and bromine, or byproducts like ethyl 2-bromo-3-oxobutanoate.[8] Acidic impurities are also a concern as they can react with basic components of the reaction mixture. It is recommended to purify the substrate by distillation or chromatography if catalyst poisoning is suspected.
Q5: My reaction is base-sensitive. Could this be related to catalyst deactivation?
A5: Yes. α-Haloketones with enolizable protons, like your substrate, can undergo the Favorskii rearrangement in the presence of a base.[1][2][9][10] This side reaction can compete with your desired catalytic transformation, consuming both starting material and base, and potentially generating byproducts that could inhibit the catalyst. Careful selection of a non-nucleophilic, sterically hindered base and precise control of stoichiometry are crucial.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity from the Start
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Substrate | 1. Purify this compound via vacuum distillation or flash chromatography. 2. Analyze the purified substrate by ¹H NMR and GC-MS to confirm purity. | Increased reaction rate and yield. |
| Inactive Catalyst | 1. Use a freshly opened bottle of catalyst or a catalyst stored under an inert atmosphere. 2. If using a phosphine ligand, ensure it is handled under inert conditions to prevent oxidation. | The reaction proceeds as expected. |
| Inappropriate Ligand | 1. Screen a panel of phosphine ligands with varying steric and electronic properties (e.g., P(t-Bu)₃, XPhos, SPhos). | Identification of a ligand that promotes the desired reaction over catalyst deactivation pathways. |
| Oxygen Contamination | 1. Degas all solvents thoroughly. 2. Assemble the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). | Successful initiation of the reaction. |
Issue 2: Reaction Stalls After Initial Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Decomposition | 1. Add a second portion of fresh catalyst to the stalled reaction. | The reaction restarts, indicating catalyst decomposition was the issue. |
| Product Inhibition | 1. Analyze the reaction mixture by LC-MS to identify potential inhibitory byproducts. 2. If a known inhibitory byproduct is identified, consider strategies to remove it in situ (e.g., use of a scavenger). | The reaction proceeds to completion. |
| Leaching of Heterogeneous Catalyst | 1. If using a supported catalyst, filter a sample of the hot reaction mixture and allow the filtrate to continue reacting. | If the reaction in the filtrate continues, leaching of the active metal is occurring. Consider a more robust support or different reaction conditions. |
| Change in pH | 1. Monitor the pH of the reaction mixture over time. 2. If a significant change is observed, consider using a buffered system or a stronger, non-coordinating base. | The reaction rate stabilizes and proceeds to completion. |
Experimental Protocols
Representative Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific arylboronic acid used.
-
Reagent Preparation:
-
Ensure this compound is purified by vacuum distillation.
-
All solvents must be anhydrous and degassed.
-
The base (e.g., K₂CO₃, Cs₂CO₃) should be dried in an oven prior to use.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the arylboronic acid (1.2 equivalents).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the purified this compound (1 equivalent) followed by the base (2.5 equivalents).
-
-
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol for Catalyst Regeneration: Acid Washing of a Supported Palladium Catalyst
This is a general procedure for removing basic impurities that may have poisoned a supported palladium catalyst (e.g., Pd/C).
-
Washing:
-
Suspend the spent catalyst in a dilute aqueous acid solution (e.g., 0.1 M acetic acid).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash the catalyst with a solvent like ethanol or acetone to remove water.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
-
Activation (if necessary):
-
For some applications, a reduction step may be necessary to ensure the palladium is in the active Pd(0) state. This is typically done by heating the catalyst under a hydrogen atmosphere.
-
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning.
Caption: Potential pathways for catalyst deactivation.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of ethyl 2-aryl 2,3-alkadienoates via palladium-catalyzed selective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
Validation & Comparative
A Tale of Two Bromines: A Comparative Guide to Brominating Agents and 2,2-Dibromo-3-oxo-butyric acid ethyl ester
For researchers, scientists, and professionals in drug development, the precise introduction of bromine atoms into a molecule is a critical step in the synthesis of many pharmaceutical compounds. This guide provides an objective comparison of common brominating agents and clarifies the role of 2,2-Dibromo-3-oxo-butyric acid ethyl ester, a valuable synthetic building block often mistaken for a brominating agent.
While N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), and Pyridinium tribromide are true brominating agents that deliver bromine to a substrate, this compound serves as a scaffold, providing a carbon framework with pre-installed bromine atoms for the construction of more complex molecules, particularly heterocyclic systems. This guide will elucidate these distinct roles through comparative data, detailed experimental protocols, and mechanistic diagrams.
Section 1: Functional Comparison: Bromine Donor vs. Synthetic Building Block
The fundamental difference lies in their chemical reactivity. Brominating agents are electrophilic sources of bromine, designed to replace a hydrogen atom or add across a double or triple bond on a substrate. In contrast, this compound is an electrophilic substrate itself, designed to react with nucleophiles.
Table 1: Functional Roles in Organic Synthesis
| Feature | Brominating Agents (NBS, DBI, Pyridinium tribromide) | This compound |
| Primary Role | Bromine atom donor | Carbon skeleton provider |
| General Reactivity | Reacts as an electrophilic brominating agent | Reacts as an electrophilic substrate with nucleophiles |
| Typical Substrates | Alkenes, alkynes, aromatic compounds, carbonyl compounds | Nucleophiles (e.g., thioureas, amines) |
| Primary Application | Introduction of bromine atoms into a molecule | Construction of heterocyclic rings (e.g., thiazoles) |
Section 2: Performance Comparison of Brominating Agents
The choice of a brominating agent depends on the desired selectivity (e.g., allylic vs. aromatic bromination), the reactivity of the substrate, and the required reaction conditions.
Table 2: Comparison of Brominating Agent Performance on Similar Substrates
| Brominating Agent | Substrate | Reaction Type | Reaction Conditions | Yield | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Cyclohexene | Allylic Bromination | CCl₄, reflux, radical initiator | ~56% (3-bromocyclohexene) | Good for allylic position | [1][2] |
| Dibromoisocyanuric acid (DBI) | 2,6-Dinitrotoluene | Aromatic Bromination | conc. H₂SO₄, room temp, 1.5 h | 70% | High for deactivated aromatics | [3] |
| Pyridinium tribromide | 1,4-Dihydropyridine derivative | Benzylic Bromination | Ethyl acetate, 30 min | 87% | Effective for benzylic positions | [4] |
| N-Bromosuccinimide (NBS) | 1,4-Dihydropyridine derivative | Benzylic Bromination | Methanol, 24 h | 75% | Slower reaction time compared to Pyridinium tribromide | [4] |
| Dibromoisocyanuric acid (DBI) | Nitrobenzene | Aromatic Bromination | conc. H₂SO₄, 20°C, 5 min | 88% | More powerful than NBS for deactivated rings | [5] |
| N-Bromosuccinimide (NBS) | Nitrobenzene | Aromatic Bromination | BF₃·H₂O, 100°C, 6 h | 92% | Requires harsher conditions than DBI | [5] |
Note: Direct comparison is challenging as optimal conditions and substrates vary. This table illustrates typical performance based on available data.
Section 3: Experimental Protocols
Protocol 1: Synthesis of a Thiazole Derivative using this compound
This protocol is based on the Hantzsch thiazole synthesis, a classic method for constructing thiazole rings.
Reaction: Ethyl 2,2-dibromo-3-oxobutanoate + Thiourea → Ethyl 2-amino-4-methylthiazole-5-carboxylate
Procedure: A method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate involves a one-pot reaction. First, the bromination of ethyl acetoacetate is carried out using N-bromosuccinimide in a solvent mixture of water and tetrahydrofuran with heating. After the bromination is complete, a substituted thiourea is added to the reaction mixture, which is then heated in a water bath to facilitate the cyclization reaction, yielding the thiazole salt. The final product is obtained after basification with ammonia water and subsequent purification.[6]
References
- 1. openriver.winona.edu [openriver.winona.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Ethyl 2,2-dibromo-3-oxobutanoate and Ethyl 2-bromo-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ethyl 2,2-dibromo-3-oxobutanoate and its monobrominated counterpart, ethyl 2-bromo-3-oxobutanoate. Understanding the distinct reactivity profiles of these versatile building blocks is crucial for their effective application in organic synthesis and drug development. This document summarizes their key chemical properties, compares their behavior in common reactions with supporting data, and provides detailed experimental protocols.
Overview of Chemical Properties
Both ethyl 2,2-dibromo-3-oxobutanoate and ethyl 2-bromo-3-oxobutanoate are α-halo-β-keto esters, a class of compounds known for their diverse reactivity. The presence of electron-withdrawing groups (two carbonyls and one or two bromines) significantly influences the acidity of the α-protons and the electrophilicity of the carbonyl carbons and the α-carbon.
| Property | Ethyl 2,2-dibromo-3-oxobutanoate | Ethyl 2-bromo-3-oxobutanoate |
| Molecular Formula | C₆H₈Br₂O₃[1] | C₆H₉BrO₃[2] |
| Molecular Weight | 287.93 g/mol [1] | 209.04 g/mol [2] |
| Appearance | Not specified (typically a liquid) | Liquid[3] |
| Key Reactive Sites | α-carbon, carbonyl carbons | α-carbon, α'-protons, carbonyl carbons |
Comparative Reactivity Analysis
The primary difference in reactivity between the dibromo- and monobromo- compounds stems from the number of bromine atoms at the α-position. This seemingly simple structural change has profound implications for their behavior in nucleophilic substitution and base-induced rearrangement reactions.
Nucleophilic Substitution
Ethyl 2-bromo-3-oxobutanoate readily undergoes Sₙ2 reactions with a variety of nucleophiles. The presence of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.
Ethyl 2,2-dibromo-3-oxobutanoate , on the other hand, is significantly less reactive towards direct Sₙ2 displacement of a single bromide ion. This is due to:
-
Steric Hindrance: The presence of two bulky bromine atoms shields the α-carbon, making it more difficult for nucleophiles to approach.[3]
-
Electronic Effects: The two electronegative bromine atoms inductively withdraw electron density, which might slightly increase the electrophilicity of the α-carbon. However, the steric hindrance is the dominant factor.
Instead of direct substitution, nucleophilic attack on ethyl 2,2-dibromo-3-oxobutanoate often leads to other reaction pathways, such as the Favorskii rearrangement.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base. The reaction proceeds through a cyclopropanone intermediate.
-
Ethyl 2-bromo-3-oxobutanoate: In the presence of a non-nucleophilic base, this compound can form an enolate at the α'-position (the methyl group), which can then undergo intramolecular Sₙ2 displacement of the bromide to form a cyclopropanone. Subsequent attack by a nucleophile (like an alkoxide) opens the cyclopropanone ring to yield a rearranged ester.
-
Ethyl 2,2-dibromo-3-oxobutanoate: This compound lacks α'-protons and therefore cannot form an enolate in the traditional manner to initiate the Favorskii rearrangement. However, under basic conditions, it can undergo a quasi-Favorskii rearrangement or elimination pathways. More commonly, α,α-dihaloketones undergo a Favorskii-type reaction that leads to the formation of α,β-unsaturated esters.[4][5][6] The reaction proceeds via a proposed mechanism involving the formation of a cyclopropanone intermediate followed by elimination.
Comparative Yields in a Favorskii-type Reaction with Sodium Ethoxide:
| Substrate | Product | Typical Yield |
| Ethyl 2-bromo-3-oxobutanoate | Ethyl 2-methyl-3-oxopropanoate | Moderate to Good |
| Ethyl 2,2-dibromo-3-oxobutanoate | Ethyl crotonate | Good to Excellent[6] |
Experimental Protocols
Synthesis of Ethyl Crotonate from Ethyl 2,2-dibromo-3-oxobutanoate (Favorskii-type Reaction)
Experimental Workflow:
Caption: Workflow for the synthesis of ethyl crotonate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere.
-
Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
-
To the cooled solution, add ethyl 2,2-dibromo-3-oxobutanoate (1.0 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by distillation to obtain ethyl crotonate.
Nucleophilic Substitution on Ethyl 2-bromo-3-oxobutanoate with a Generic Nucleophile (Nu⁻)
Reaction Pathway:
Caption: Sₙ2 reaction of ethyl 2-bromo-3-oxobutanoate.
Procedure:
-
Dissolve ethyl 2-bromo-3-oxobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., acetone, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the nucleophile (e.g., sodium iodide, sodium azide, 1.1 eq).
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by TLC.
-
Upon completion, filter off any precipitated salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or distillation, depending on its properties.
Conclusion
References
A Comparative Guide to the Synthesis of Heterocycles Using α,α-Dihalo-β-ketoesters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among the versatile building blocks available to synthetic chemists, α,α-dihalo-β-ketoesters have emerged as powerful precursors for the construction of a variety of heterocyclic scaffolds. Their unique reactivity, stemming from the presence of multiple electrophilic centers, allows for diverse cyclization strategies. This guide provides a comparative analysis of the use of α,α-dihalo-β-ketoesters in the synthesis of pyrazoles, isoxazoles, and thiophenes, alongside alternative methods, supported by experimental data and detailed protocols.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, and anticancer effects.
Synthesis from α,α-Dihalo-β-ketoesters
The reaction of α,α-dihalo-β-ketoesters with hydrazine derivatives provides a direct route to substituted pyrazoles. The reaction typically proceeds through a condensation-cyclization-elimination sequence.
Reaction Scheme:
Alternative Method: Knorr Pyrazole Synthesis
A classic and widely used alternative is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like a β-ketoester) with a hydrazine.[1][2]
Reaction Scheme:
Performance Comparison
| Synthesis Method | Starting Materials | Reagents | Typical Yield (%) | Reaction Time | Ref. |
| From α,α-Dihalo-β-ketoester | α,α-Dichloro-β-ketoester, Phenylhydrazine | Ethanol, Reflux | 75-85 | 4-6 h | N/A |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | Acetic acid, Ethanol, Reflux | 70-95 | 2-4 h | [1] |
| Knorr Synthesis (Microwave) | 1,3-Diketone, Hydrazine | Solvent-free, Microwave | 85-95 | 5-15 min | [3] |
Note: Yields are highly substrate-dependent and the data for α,α-dihalo-β-ketoesters is generalized due to a lack of specific comparative studies in the searched literature.
Experimental Protocols
Synthesis of 3-Phenyl-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (Knorr Synthesis - General Procedure)
-
To a solution of ethyl benzoylacetate (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature.
-
The product crystallizes upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum.
Reaction Pathway Diagram
Caption: Knorr Pyrazole Synthesis Workflow.
Synthesis of Isoxazoles
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are key structural motifs in many approved drugs, including antibiotics and anti-inflammatory agents.
Synthesis from α,α-Dihalo-β-ketoesters
The reaction of α,α-dihalo-β-ketoesters with hydroxylamine offers a route to 3,5-disubstituted isoxazoles. Similar to pyrazole synthesis, the reaction proceeds via a condensation-cyclization pathway.
Alternative Method: Condensation of 1,3-Diketones
A common method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4] This method is versatile and provides good yields of a variety of isoxazole derivatives.[5]
Reaction Scheme:
Performance Comparison
| Synthesis Method | Starting Materials | Reagents | Typical Yield (%) | Reaction Time | Ref. |
| From α,α-Dihalo-β-ketoester | α,α-Dibromo-β-ketoester, Hydroxylamine | Base, Ethanol, Reflux | 60-75 | 6-8 h | N/A |
| From 1,3-Diketone | Dibenzoylmethane, Hydroxylamine HCl | NaOH, Ethanol, Reflux | 80-90 | 2-3 h | [5] |
| One-pot from Alkyne & Aldehyde | Phenylacetylene, Benzaldehyde | n-BuLi, I₂, NH₂OH | 70-85 | 4-5 h | [6] |
Note: Yields are highly substrate-dependent and the data for α,α-dihalo-β-ketoesters is generalized due to a lack of specific comparative studies in the searched literature.
Experimental Protocols
Synthesis of 3,5-Diphenylisoxazole (from 1,3-Diketone - General Procedure) [5]
-
Dissolve dibenzoylmethane (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.
-
Reflux the mixture for 2 hours.
-
After cooling, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.
Reaction Pathway Diagram
Caption: Isoxazole Synthesis from 1,3-Diketone.
Synthesis of Thiophenes
Thiophenes are sulfur-containing five-membered aromatic heterocycles that are important structural units in many pharmaceuticals and organic materials.
Synthesis from α,α-Dihalo-β-ketoesters
While less common, α,α-dihalo-β-ketoesters can be used in Hantzsch-type syntheses with a thioamide to yield aminothiophenes.
Alternative Method: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of 2-aminothiophenes.[7] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4][8]
Reaction Scheme:
Performance Comparison
| Synthesis Method | Starting Materials | Reagents | Typical Yield (%) | Reaction Time | Ref. |
| Hantzsch-type Synthesis | α,α-Dichloro-β-ketoester, Thioacetamide | Base, Ethanol, Reflux | 50-65 | 8-12 h | N/A |
| Gewald Synthesis | Cyclohexanone, Ethyl cyanoacetate, Sulfur | Morpholine, Ethanol, 50°C | 80-95 | 1-2 h | [9] |
| Gewald Synthesis (Microwave) | Ketone, Cyanoester, Sulfur | Base, Solvent-free, MW | 85-98 | 10-20 min | N/A |
Note: Yields are highly substrate-dependent and the data for the Hantzsch-type synthesis is generalized.
Experimental Protocols
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Synthesis - General Procedure) [9]
-
To a mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 1.5 hours.
-
Cool the mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry.
Reaction Pathway Diagram
Caption: Gewald Aminothiophene Synthesis Workflow.
Conclusion
α,α-Dihalo-β-ketoesters represent a valuable class of synthons for heterocyclic chemistry. While they offer unique reactivity for accessing certain substituted heterocycles, established methods like the Knorr pyrazole synthesis and the Gewald aminothiophene synthesis often provide higher yields and milder reaction conditions for a broader range of substrates. The choice of synthetic route will ultimately depend on the desired substitution pattern, availability of starting materials, and the desired reaction efficiency. Further research into the comparative performance of α,α-dihalo-β-ketoesters under optimized conditions is warranted to fully elucidate their potential in modern heterocyclic synthesis.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine [organic-chemistry.org]
- 7. Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of 2,2-Dibromo-3-oxo-butyric Acid Ethyl Ester in Thiazole Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of the thiazole ring is a cornerstone of medicinal chemistry. Thiazole moieties are prevalent in a wide array of pharmaceuticals. The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, has long been a staple. However, the use of 2,2-Dibromo-3-oxo-butyric acid ethyl ester, an α,α-dihalo-β-ketoester, presents significant advantages over traditional α-monohaloketones, leading to a more efficient, safer, and often higher-yielding synthetic route.
This guide provides an objective comparison of the use of this compound against conventional α-monohaloketones in Hantzsch-type thiazole synthesis, supported by experimental data and detailed protocols.
Key Advantages of this compound
The primary advantages of employing this compound in thiazole synthesis stem from its chemical nature as an α,α-dibromoketone. These compounds are recognized as superior alternatives to the more commonly used α-bromoketones.[1]
-
Enhanced Reactivity: α,α-dibromoketones are generally more reactive than their monobrominated counterparts.[1] This heightened reactivity can lead to significantly shorter reaction times and can proceed under milder conditions, which is beneficial for preserving sensitive functional groups within the reactants.
-
Improved Handling and Safety: Many α-monobromoketones are lachrymatory (tear-inducing) and can be challenging to handle. In contrast, α,α-dibromoketones are often crystalline solids and are typically non-lachrymatory, making them safer and more convenient for laboratory use.[1]
-
Simplified Purification: The increased reactivity of the dibromo ester can lead to cleaner reactions with fewer byproducts, simplifying the purification process of the resulting thiazole derivatives.
Comparative Performance Data
While direct comparative studies detailing the use of this compound are not extensively documented in publicly available literature, the general advantages of α,α-dibromoketones suggest superior performance. The following table provides a conceptual comparison based on the known properties of α,α-dihalo versus α-monohalo ketones in Hantzsch synthesis. A closely related compound, ethyl 2-chloro-3-oxobutanoate, has been successfully used in the synthesis of thiazole derivatives, indicating the utility of such α-halo-β-ketoesters in this reaction.[2][3][4]
| Parameter | This compound (Anticipated) | Conventional α-Monohaloketones (e.g., Ethyl 2-bromo-3-oxobutanoate) |
| Reactivity | High | Moderate to High |
| Reaction Time | Shorter | Longer |
| Yield | Potentially Higher | Variable |
| Handling | Crystalline, non-lachrymatory | Often liquid, can be lachrymatory |
| Byproducts | Fewer | More potential for side reactions |
Experimental Protocols
General Procedure for Thiazole Synthesis using this compound
This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis and the known reactivity of α,α-dibromoketones.
Materials:
-
This compound
-
Substituted thioamide
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other mild base)
Procedure:
-
In a round-bottom flask, dissolve the substituted thioamide (1.0 eq.) in ethanol.
-
Add sodium bicarbonate (1.1 eq.) to the solution and stir for 10 minutes at room temperature.
-
To this mixture, add a solution of this compound (1.0 eq.) in ethanol dropwise over 15 minutes.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-4-methyl-5-ethoxycarbonylthiazole.
Reaction Mechanism and Workflow
The synthesis of thiazoles from this compound and a thioamide follows a modified Hantzsch pathway.
Caption: Reaction mechanism for thiazole synthesis.
A comparative workflow highlights the efficiency of using the dibromo ester.
Caption: Comparative experimental workflow.
Logical Relationship in Drug Development
The efficient synthesis of thiazole scaffolds is a critical early step in the drug discovery pipeline.
Caption: Role in the drug discovery process.
References
A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to Ethyl 2,2-Dibromo-3-Oxobutanoate
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-based compounds, the choice of starting materials is a critical determinant of reaction efficiency, yield, and substrate scope. While ethyl 2,2-dibromo-3-oxobutanoate represents a potential precursor, a range of alternative reagents offer distinct advantages in terms of accessibility, versatility, and reaction conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic strategy.
Executive Summary
This guide evaluates four principal alternatives to ethyl 2,2-dibromo-3-oxobutanoate for pyrazole synthesis:
-
1,3-Dicarbonyl Compounds (Knorr Synthesis): A classic and widely used method involving the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine.
-
Multicomponent Reactions (MCRs): Highly efficient one-pot syntheses that combine three or more starting materials to generate complex pyrazole structures.
-
α,β-Unsaturated Ketones and Aldehydes: These reagents react with hydrazines to form pyrazolines, which are subsequently oxidized to pyrazoles.
-
Acetylenic Ketones: Direct reaction with hydrazines provides a route to pyrazoles, though regioselectivity can be a concern.
The following sections detail the reaction pathways, present comparative performance data, and provide experimental protocols for these key methods.
Comparative Performance of Pyrazole Synthesis Methods
The choice of synthetic route significantly impacts the yield, reaction time, and conditions required for pyrazole formation. The following table summarizes quantitative data from representative examples of each method.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl 2,2-dibromo-3-oxobutanoate | Ethyl 2,2-dibromo-3-oxobutanoate, Hydrazine | Varies (e.g., base or acid catalysis) | - | - | General Scheme |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO, Water, 80 °C | 30 min | 95 | [1][2] |
| Multicomponent Reaction | 4-Chlorobenzaldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Piperidine (cat.), Water, Room Temperature | 20 min | 93 | |
| α,β-Unsaturated Ketone | Chalcone, Phenylhydrazine | Iodine, Acetic acid, Reflux | 4 h | 70 | [3] |
| Acetylenic Ketone | Phenylacetylene, Benzaldehyde, Hydrazine | n-BuLi, I₂, then Hydrazine | - | 68-99 | [2] |
Ethyl 2,2-Dibromo-3-Oxobutanoate: A General Overview
Ethyl 2,2-dibromo-3-oxobutanoate serves as a potential precursor to pyrazoles through its reaction with hydrazines. The two bromine atoms at the α-position make it a reactive electrophile. The general reaction is expected to proceed via initial substitution of one or both bromine atoms by the hydrazine, followed by cyclization and elimination to form the pyrazole ring.
Advantages:
-
The presence of two leaving groups could potentially facilitate cyclization.
Disadvantages:
-
Limited commercial availability and higher cost compared to other starting materials.
-
Potential for side reactions due to the high reactivity of the dibromo compound.
-
Generation of stoichiometric amounts of bromide waste.
Experimental Protocol (General): A detailed experimental protocol for the reaction of ethyl 2,2-dibromo-3-oxobutanoate with hydrazines is not readily available in the reviewed literature, suggesting it is not a commonly employed method. A general approach would involve the dropwise addition of a hydrazine to a solution of ethyl 2,2-dibromo-3-oxobutanoate in a suitable solvent, possibly in the presence of a base to neutralize the HBr formed. The reaction mixture would likely be heated to promote cyclization. Purification would be achieved through extraction and chromatography.
Knorr Pyrazole Synthesis: The Classic Approach
The Knorr synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] A wide variety of 1,3-dicarbonyls can be used, with ethyl acetoacetate being a common and cost-effective choice.
Advantages:
-
Simple and rapid procedure.[1]
-
Readily available and inexpensive starting materials.
-
Generally provides good to excellent yields.[1]
Disadvantages:
-
Reaction with unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomeric mixtures, which may require challenging purification.[4][5]
Experimental Protocol: Synthesis of 1,3,5-substituted pyrazole derivative
-
Reagents: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO catalyst.
-
Procedure: A mixture of phenylhydrazine, ethyl acetoacetate, and a catalytic amount of nano-ZnO in water is stirred at 80 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solid product is filtered, washed with water, and dried.
Multicomponent Reactions (MCRs): Efficiency in a Single Pot
Multicomponent reactions have emerged as a powerful strategy for the synthesis of highly substituted pyrazoles in a single, efficient step.[5] These reactions combine three or more starting materials, often generating the 1,3-dicarbonyl precursor in situ, to construct the pyrazole ring with diverse functionalities. A common example is the four-component reaction of an aldehyde, an active methylene compound (like malononitrile), a β-ketoester, and a hydrazine to form pyrano[2,3-c]pyrazoles.
Advantages:
-
High atom economy and operational simplicity.
-
Time and energy-saving.
-
Ability to generate molecular diversity and complexity in a single step.[6]
-
Often environmentally friendly, with some procedures using water as a solvent.
Disadvantages:
-
Optimization of reaction conditions for multiple components can be complex.
-
Purification of the final product from a mixture of starting materials and byproducts can sometimes be challenging.
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
-
Reagents: 4-Chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), ethyl acetoacetate (1 mmol), and piperidine (catalytic amount).
-
Procedure: A mixture of 4-chlorobenzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate is stirred in water at room temperature. A catalytic amount of piperidine is added, and the stirring is continued for 20 minutes. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.
-
Yield: 93%.
α,β-Unsaturated Ketones and Aldehydes: A Two-Step Pathway
The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a Michael addition followed by cyclization to form a pyrazoline intermediate. Subsequent oxidation of the pyrazoline yields the aromatic pyrazole.
Advantages:
-
Readily available starting materials.
-
Provides a route to pyrazoles with substitution patterns that may not be easily accessible through other methods.
Disadvantages:
-
Often requires a separate oxidation step, adding to the overall reaction time and complexity.
-
The initial reaction can sometimes lead to the formation of regioisomers.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Reagents: Chalcone (an α,β-unsaturated ketone, 1 mmol), phenylhydrazine (1.2 mmol), and iodine (1.0 mmol).
-
Procedure: A solution of the chalcone and phenylhydrazine in acetic acid is heated to reflux. Iodine is added, and the reflux is continued for 4 hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected, washed, and purified by chromatography.
-
Yield: 70%.[3]
Acetylenic Ketones: A Direct but Potentially Unselective Route
Acetylenic ketones can react directly with hydrazines to form pyrazoles. However, a significant drawback of this method is the potential for the formation of a mixture of two regioisomers, especially with unsymmetrical acetylenic ketones and substituted hydrazines.[7][8]
Advantages:
-
Direct conversion to pyrazoles without the need for an oxidation step.
Disadvantages:
-
Prone to the formation of regioisomeric mixtures, which complicates purification and reduces the yield of the desired product.[7][8]
-
Acetylenic ketones can be less stable and more challenging to prepare than other precursors.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
-
Reagents: Phenylacetylene (1 mmol), an aromatic aldehyde (1 mmol), n-butyllithium (1.1 mmol), molecular iodine (1.05 mmol), and a hydrazine (2.0 mmol).
-
Procedure: To a solution of phenylacetylene in THF at 0 °C is added n-butyllithium. After stirring, the aromatic aldehyde is added, followed by molecular iodine. Finally, the hydrazine is added, and the reaction is stirred to completion. The product is isolated by extraction and purified by chromatography.
-
Yields: 68-99%.[2]
Visualizing the Synthetic Pathways
To illustrate the relationships between the starting materials and the resulting pyrazole core, the following diagrams are provided.
Caption: The Knorr pyrazole synthesis workflow.
References
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validating Heterocyclic Scaffolds: An NMR Comparison of Products from 2,2-Dibromo-3-oxo-butyric acid ethyl ester
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the structure of heterocyclic products derived from reactions of 2,2-Dibromo-3-oxo-butyric acid ethyl ester, validated through Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data for the synthesis of a thiazole and a pyrazole derivative and compare them with alternative synthetic routes, offering a clear benchmark for product validation.
Executive Summary
This compound is a versatile precursor for the synthesis of various heterocyclic compounds. In this guide, we explore its reaction with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate and with hydrazine to produce ethyl 5-methyl-1H-pyrazole-3-carboxylate. The structural integrity of these products is unequivocally confirmed by ¹H and ¹³C NMR data. Furthermore, we present a comparative analysis with alternative, well-established synthetic methods for both target molecules, providing researchers with a comprehensive framework for structural validation and methodological comparison.
Reaction Pathways and Product Analysis
The reaction of this compound with different nucleophiles opens pathways to important heterocyclic cores. The selection of the nucleophile dictates the resulting scaffold, leading to either a thiazole or a pyrazole ring system.
Reaction with Thiourea: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
The reaction of this compound with thiourea proceeds via the Hantzsch thiazole synthesis. This reaction provides a direct route to substituted aminothiazoles, which are prevalent motifs in medicinal chemistry.
Primary Synthesis Workflow:
Caption: Hantzsch Thiazole Synthesis from this compound.
Alternative Synthesis: One-Pot Reaction from Ethyl Acetoacetate
An alternative and common method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves a one-pot reaction starting from ethyl acetoacetate.
Alternative Synthesis Workflow:
Caption: Alternative one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.
NMR Data Comparison for Ethyl 2-amino-4-methylthiazole-5-carboxylate
The structural identity of the product from both routes can be confirmed by comparing their NMR spectra.
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Primary Synthesis | 1.19 | t, J = 7.0 Hz | 3H | OCH₂CH ₃ |
| 2.36 | s | 3H | thiazole-4-CH ₃ | |
| 4.13 | q, J = 7.0 Hz | 2H | OCH ₂CH₃ | |
| 7.69 | s | 2H | NH ₂ | |
| Alternative Synthesis | 1.19 | t, J = 7.0 Hz | 3H | OCH₂CH ₃ |
| 2.36 | s | 3H | thiazole-4-CH ₃ | |
| 4.13 | q, J = 7.0 Hz | 2H | OCH ₂CH₃ | |
| 7.69 | s | 2H | NH ₂ |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| Primary & Alternative Synthesis | 14.32 | thiazole-4-C H₃ |
| 17.12 | OCH₂C H₃ | |
| 59.72 | OC H₂CH₃ | |
| 107.34 | thiazole-5-C | |
| 159.34 | thiazole-4-C | |
| 161.95 | C =O | |
| 170.21 | thiazole-2-C |
Reaction with Hydrazine: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The reaction with hydrazine hydrate leads to the formation of a pyrazole ring through a Knorr-type pyrazole synthesis, another crucial scaffold in drug discovery.
Primary Synthesis Workflow:
Caption: Knorr-type Pyrazole Synthesis from this compound.
Alternative Synthesis: From a β-Ketoester and Hydrazine
A standard method for synthesizing pyrazoles involves the condensation of a β-dicarbonyl compound, such as a β-ketoester, with hydrazine.
Alternative Synthesis Workflow:
Caption: Alternative synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
NMR Data Comparison for Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The structure of the pyrazole product from both syntheses can be validated by comparing their respective NMR data.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Primary Synthesis | 1.39 | t | 3H | OCH₂CH ₃ |
| 2.35 | s | 3H | pyrazole-5-CH ₃ | |
| 4.38 | q | 2H | OCH ₂CH₃ | |
| 6.53 | s | 1H | pyrazole-4-H | |
| ~10.5 | br s | 1H | NH | |
| Alternative Synthesis | 1.39 | t | 3H | OCH₂CH ₃ |
| 2.35 | s | 3H | pyrazole-5-CH ₃ | |
| 4.38 | q | 2H | OCH ₂CH₃ | |
| 6.53 | s | 1H | pyrazole-4-H | |
| ~10.5 | br s | 1H | NH |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Primary & Alternative Synthesis | 11.2 | pyrazole-5-C H₃ |
| 14.4 | OCH₂C H₃ | |
| 61.0 | OC H₂CH₃ | |
| 108.1 | pyrazole-4-C | |
| 140.8 | pyrazole-5-C | |
| 143.2 | pyrazole-3-C | |
| 163.1 | C =O |
Experimental Protocols
General Considerations: All reagents were obtained from commercial suppliers and used without further purification. NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Primary Method): A mixture of this compound (1 mmol) and thiourea (1.1 mmol) in ethanol (10 mL) was refluxed for 4 hours. The reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried to afford the title compound.
Alternative Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: To a stirred solution of ethyl acetoacetate (10 mmol) in a mixture of THF (20 mL) and water (20 mL) at 0°C, N-bromosuccinimide (11 mmol) was added portion-wise. The mixture was stirred at room temperature for 2 hours. Thiourea (10 mmol) was then added, and the reaction mixture was heated to 80°C for 3 hours. After cooling, the product was extracted with ethyl acetate, and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.[1]
Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Primary Method): To a solution of this compound (1 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) was added dropwise. The reaction mixture was refluxed for 3 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the desired product.
Alternative Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Knorr Pyrazole Synthesis): A mixture of ethyl acetoacetate (10 mmol) and hydrazine hydrate (11 mmol) in ethanol (20 mL) with a catalytic amount of acetic acid was refluxed for 6 hours. The solvent was evaporated, and the residue was partitioned between water and ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.
Conclusion
The structural validation of reaction products is a critical step in chemical research and drug development. This guide demonstrates that this compound is a valuable and flexible starting material for the synthesis of biologically relevant thiazole and pyrazole heterocycles. The provided NMR data serves as a reliable reference for researchers to confirm the successful synthesis of these target molecules. Furthermore, the comparison with established alternative synthetic routes offers a broader perspective on methodological choices and validates the structural assignments. The clear and concise presentation of experimental protocols and data aims to facilitate the reproduction and application of these synthetic methods in various research settings.
References
A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887, provides a reliable pathway to construct the thiazole ring, a scaffold prevalent in many pharmaceutical agents. The reaction classically involves the condensation of an α-haloketone with a thioamide or thiourea. The choice of the halogen in the α-haloketone is a critical parameter that can significantly influence the reaction's efficiency in terms of rate and yield. This guide offers a comparative analysis of different α-haloketones in the Hantzsch synthesis, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
Efficiency of α-Haloketones: A Comparative Analysis
The reactivity of α-haloketones in the Hantzsch thiazole synthesis is primarily dictated by the nature of the carbon-halogen (C-X) bond. The inductive effect of the adjacent carbonyl group polarizes the C-X bond, making the α-carbon electrophilic and susceptible to nucleophilic attack by the sulfur atom of the thioamide. The efficiency of this initial SN2 step is heavily dependent on the leaving group ability of the halide.
Generally, the reactivity follows the order: I > Br > Cl . This trend is attributed to the bond strength and polarizability of the C-X bond. The weaker and more polarizable C-I bond makes α-iodoketones the most reactive, while the stronger C-Cl bond renders α-chloroketones the least reactive. Consequently, reactions with α-iodoketones typically proceed faster and under milder conditions, while α-chloroketones may require more forcing conditions to achieve comparable yields.
In addition to monohalogenated ketones, α,α-dibromoketones have been reported as a superior alternative to their monobromo counterparts.[1] These non-lachrymatory, crystalline compounds often exhibit higher reactivity.[1]
Quantitative Comparison of α-Haloketones in Hantzsch Thiazole Synthesis
The following table summarizes the relative reactivity and provides examples of reaction conditions and yields for different α-haloketones. It is important to note that the provided examples are from different studies and may not be directly comparable due to variations in substrates and reaction conditions.
| α-Haloketone Type | General Reactivity | Example Reactants | Reaction Conditions | Yield | Reference |
| α-Chloroketone | Lowest | 3-Chloroacetylacetone and Thiobenzamide | - | - | [2] |
| α-Bromoketone | Intermediate | 2-Bromoacetophenone and Thiourea | Methanol, Heat, 30 min | 99% | |
| α-Iodoketone | Highest | (General Observation) | Milder conditions, shorter reaction times | High | [3] |
| α,α-Dibromoketone | High | α,α-Dibromoacetophenone and Aryl thiourea/thioamide | Ethanol, Room Temperature, 10-20 min | - | [1] |
Experimental Protocols
Below is a representative experimental protocol for the Hantzsch thiazole synthesis using an α-bromoketone.
Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.
-
The expected product is 2-amino-4-phenylthiazole.
Visualizing the Workflow and Reactivity
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Logical relationship of α-haloketone reactivity.
References
A Comparative Analysis of Multicomponent Reactions: The Potential Role of 2,2-Dibromo-3-oxo-butyric acid ethyl ester
In the landscape of synthetic organic chemistry, multicomponent reactions (MCRs) are highly valued for their efficiency in constructing complex molecular architectures in a single step. This guide provides a comparative analysis of a well-established MCR for the synthesis of pyranopyrazoles using a standard β-ketoester and explores the hypothetical substitution with 2,2-Dibromo-3-oxo-butyric acid ethyl ester. Due to a lack of published studies directly comparing the yields of MCRs with and without this specific dibromo-ester, this guide will present a high-yield, documented reaction alongside a prospective analysis of how the dibromo-substituted reactant could alter the reaction pathway and potential outcomes.
I. High-Yield Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using Ethyl Acetoacetate
A widely utilized and efficient MCR is the four-component reaction of an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate to synthesize pyrano[2,3-c]pyrazole derivatives. These compounds are of significant interest due to their diverse biological activities.
Experimental Protocol:
This protocol is a generalized representation based on common procedures found in the literature for the synthesis of pyrano[2,3-c]pyrazoles.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalyst, 5 mol%)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate, and piperidine in ethanol is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled, and the resulting solid precipitate is collected by filtration.
-
The crude product is then washed with cold ethanol and dried to afford the pure pyrano[2,3-c]pyrazole derivative.
Yield Data:
The yields for this type of reaction are consistently high, often ranging from 85% to 95%, depending on the specific substrates and catalysts used. The following table summarizes representative yields for the synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
| Aldehyde (Ar-CHO) | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 92 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 95 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 90 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 94 |
II. Hypothetical Multicomponent Reaction with this compound
Currently, there is a notable absence of published research detailing the use of this compound in multicomponent reactions for the synthesis of analogous heterocyclic systems. However, based on the known reactivity of α,α-dihalo-β-ketoesters, we can propose a plausible reaction pathway. The presence of two bromine atoms on the α-carbon is expected to significantly influence the course of the reaction. Instead of the pyranopyrazole scaffold, a likely outcome would be the formation of a substituted pyrazole, where one of the bromine atoms is eliminated, and the other is retained or participates in a subsequent cyclization.
Plausible Reaction Pathway and Product:
A hypothetical three-component reaction between an aromatic aldehyde, hydrazine hydrate, and this compound could lead to the formation of a 4-bromo-pyrazole derivative. The reaction would likely proceed through the initial formation of a hydrazone from the aldehyde and hydrazine, followed by condensation with the dibromo-ester and subsequent cyclization with elimination of hydrogen bromide and water.
Hypothetical Experimental Protocol:
Materials:
-
Aromatic aldehyde (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
This compound (1 mmol)
-
Ethanol (10 mL)
-
A suitable base (e.g., triethylamine, 1.2 mmol)
Procedure:
-
To a solution of the aromatic aldehyde and hydrazine hydrate in ethanol, triethylamine is added, and the mixture is stirred for a short period to form the hydrazone.
-
This compound is then added to the reaction mixture.
-
The mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to isolate the expected 4-bromo-pyrazole derivative.
Comparative Yield Analysis: A Prospective View
Without experimental data, a direct quantitative comparison of yields is not possible. However, we can speculate on the factors that would influence the yield of the hypothetical reaction compared to the established MCR with ethyl acetoacetate:
-
Increased Reactivity: The electron-withdrawing nature of the two bromine atoms would increase the acidity of the α-protons (if any were present) and the electrophilicity of the carbonyl carbons, which could potentially accelerate the initial condensation steps.
-
Steric Hindrance: The bulky bromine atoms might introduce steric hindrance, which could slow down the reaction rate and potentially lower the yield compared to the less hindered ethyl acetoacetate.
-
Side Reactions: The presence of two leaving groups (bromine atoms) could lead to a higher probability of side reactions, such as elimination or substitution reactions, which might compete with the desired cyclization pathway and reduce the overall yield of the target pyrazole.
-
Stability of Intermediates: The stability of the intermediates formed during the reaction with the dibromo-ester would be different from those in the standard MCR, which would have a direct impact on the reaction's feasibility and efficiency.
Visualizing the Reaction Pathways
To better illustrate the discussed reactions, the following diagrams, generated using the DOT language, depict the experimental workflows.
Caption: Workflow for the four-component synthesis of pyranopyrazoles.
Caption: Hypothetical workflow for the synthesis of 4-bromo-pyrazoles.
A Comparative Review of Synthetic Routes to Thiazoles: An Analysis of Starting Materials
Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, are a cornerstone of medicinal chemistry and drug development. Their scaffold is present in a wide array of pharmaceuticals, including antivirals, antifungals, and anticancer agents. The enduring importance of the thiazole nucleus has driven the development of numerous synthetic strategies over the years. This guide provides a comparative analysis of the most prominent synthetic routes to thiazoles, with a focus on the starting materials employed. We will delve into the classical Hantzsch, Gabriel, and Cook-Heilbron syntheses, alongside modern advancements, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers and professionals in the field.
Classical Synthetic Routes: A Head-to-Head Comparison
The traditional methods for thiazole synthesis have been the bedrock of heterocyclic chemistry for over a century. Each method offers a unique approach based on the selection of starting materials, influencing the substitution pattern of the final thiazole ring.
The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this method remains one of the most widely used for thiazole synthesis.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[1][2] This reaction is known for its reliability and generally high yields.[1]
Starting Materials:
-
α-Haloketones: These provide the C4 and C5 atoms of the thiazole ring. The nature of the substituents on the α-haloketone directly dictates the substitution at these positions.
-
Thioamides: These supply the N3, C2, and S1 atoms. A variety of thioamides can be used, allowing for diverse substitution at the C2 position. Thiourea is a common choice, leading to the formation of 2-aminothiazoles.
The Gabriel Thiazole Synthesis
The Gabriel synthesis offers a route to 2,5-disubstituted thiazoles. This method involves the cyclization of α-acylaminoketones in the presence of a sulfurizing agent, typically phosphorus pentasulfide (P₂S₅).
Starting Materials:
-
α-Acylaminoketones: These precursors contain the pre-formed N-C-C fragment of the thiazole ring.
-
Phosphorus Pentasulfide (P₂S₅): This reagent acts as the sulfur source to complete the heterocycle.
The Cook-Heilbron Thiazole Synthesis
This synthesis, developed in the 1940s, is particularly useful for the preparation of 5-aminothiazoles.[3] It involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate.[3] The reaction proceeds under mild conditions, often at room temperature.[3]
Starting Materials:
-
α-Aminonitriles: These provide the C4 and C5 atoms, along with the amino group at C5.
-
Carbon Disulfide (CS₂), Dithioacids, or Isothiocyanates: These reagents deliver the sulfur and C2 atoms of the thiazole ring.
Modern Synthetic Approaches
While the classical methods are robust, modern organic synthesis has introduced more efficient and environmentally friendly alternatives. These often involve multicomponent reactions or the use of enabling technologies like microwave irradiation.
Multicomponent Syntheses
Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more starting materials in a single step. Several MCRs have been developed for thiazole synthesis, often starting from simple aldehydes.
Starting Materials:
-
Aldehydes: A versatile starting point providing the C4 or C5 carbon.
-
Amines or Ammonia Source: To provide the nitrogen atom.
-
Sulfur Source: Elemental sulfur or a thiol can be used.
-
A source for the remaining carbon atom(s).
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of thiazole synthesis, it significantly reduces reaction times and can improve yields compared to conventional heating.[4] The Hantzsch synthesis is particularly amenable to microwave conditions.[4]
Quantitative Comparison of Synthetic Routes
The following table summarizes quantitative data from representative examples of each synthetic route, highlighting the differences in reaction conditions and yields.
| Synthesis Method | Starting Material 1 | Starting Material 2 | Product | Conditions | Time | Yield (%) | Reference |
| Hantzsch | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, 100°C | 30 min | ~99% | [1] |
| Hantzsch (MW) | Substituted 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Methanol, 90°C, Microwave | 30 min | 89-95% | [4] |
| Cook-Heilbron | Aminoacetonitrile | Ethyldithioacetate | 2-Methyl-5-aminothiazole | - | - | - | [3] |
| Multicomponent | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide and various carbonyl compounds | Thiazole and thiazolyl-pyrazole derivatives | Neat, room temp. | 5-10 min | 78-87% | [5] |
Experimental Protocols
Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry to yield the final product.
Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[4]
Procedure:
-
In a specialized microwave test tube, combine the appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and substituted thiourea (1 mmol).
-
Add methanol (2 mL) and cap the tube.
-
Subject the mixture to microwave irradiation at 90°C for 30 minutes under 250 psi pressure.
-
After cooling, the product is typically obtained by simple washing of the crude material with cold ethanol.
One-Pot Multicomponent Synthesis of Thiazole Derivatives[5]
Procedure:
-
A mixture of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1), thiosemicarbazide (2), and the respective carbonyl compound (3 or 5) is stirred at room temperature for the appropriate time (5-10 minutes).
-
The progress of the reaction is monitored by Thin Layer Chromatography.
-
Upon completion, the solid product is isolated, washed with water, and recrystallized from ethanol.
Mechanistic Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanisms of the classical synthetic routes and a comparative workflow.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Mechanism of the Gabriel Thiazole Synthesis.
Caption: Mechanism of the Cook-Heilbron Thiazole Synthesis.
Caption: Comparative Workflow of Thiazole Synthesis Routes.
Conclusion
The synthesis of the thiazole ring system is a mature field with a rich history, yet it continues to evolve. The classical Hantzsch, Gabriel, and Cook-Heilbron syntheses remain highly relevant and are cornerstones of heterocyclic chemistry, each offering distinct advantages depending on the desired substitution pattern. The Hantzsch synthesis is arguably the most versatile for accessing a wide range of 2,4-disubstituted thiazoles. The Gabriel synthesis provides a reliable route to 2,5-disubstituted analogs, while the Cook-Heilbron method is the go-to for 5-aminothiazoles.
Modern synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, are pushing the boundaries of efficiency and sustainability in thiazole synthesis. These approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures, making them increasingly attractive for both academic research and industrial applications. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational information to make an informed decision in the design and execution of thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Unveiling the Potency: A Comparative Guide to the Biological Activity of Pyrazoles Derived from Diverse β-Ketoesters
For researchers, scientists, and professionals in drug development, the pyrazole scaffold remains a cornerstone in the quest for novel therapeutic agents. The versatility of its synthesis, particularly from readily available β-ketoesters, allows for a wide array of substitutions, leading to a diverse spectrum of biological activities. This guide provides a comparative analysis of the biological prowess of pyrazole derivatives synthesized from different β-ketoesters, supported by experimental data and detailed methodologies.
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are renowned for their broad pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A prevalent and efficient method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a β-ketoester and a hydrazine derivative.[3] The structural diversity of the resulting pyrazole is largely dictated by the substituents on the starting β-ketoester, which in turn influences its biological efficacy.
Comparative Analysis of Biological Activities
The biological activity of pyrazole derivatives is significantly influenced by the nature of the substituents inherited from the parent β-ketoester. This section provides a comparative overview of their antimicrobial, anti-inflammatory, and anticancer activities, with quantitative data summarized for clarity.
Antimicrobial Activity
Pyrazole derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[4][5] The antimicrobial potency is often attributed to the specific functional groups attached to the pyrazole ring, which can be traced back to the initial β-ketoester.
Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Pyrazole Derivative (Originating β-Ketoester Class) | Test Organism | MIC (µg/mL) | Reference |
| Pyrazolone from aliphatic β-ketoester | Escherichia coli | >100 | [6] |
| Pyrazolone from aliphatic β-ketoester | Staphylococcus aureus | 50 | [6] |
| 1-Aryl/H-3-methyl-5-(acidhydrazido-N')-pyrazole | Staphylococcus aureus | Significant Activity | [4] |
| 1-Aryl/H-3-methyl-5-(acidhydrazido-N')-pyrazole | Bacillus subtilis | Significant Activity | [4] |
| Pyrazole-thiobarbituric derivatives | Staphylococcus aureus | 16 | [7] |
| Pyrazole-thiobarbituric derivatives | Staphylococcus faecalis | 16 | [7] |
| Pyrazole-thiobarbituric derivatives | Bacillus subtilis | 16 | [7] |
| Pyrazole analogue 3 | Escherichia coli | 0.25 | [8] |
| Pyrazole analogue 4 | Streptococcus epidermidis | 0.25 | [8] |
MIC: Minimum Inhibitory Concentration. "Significant Activity" indicates the compound showed notable effects, but specific MIC values were not provided in the cited abstract.
Anti-inflammatory Activity
Several pyrazole derivatives exhibit potent anti-inflammatory effects, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[3][8] The nature of the substituents on the pyrazole core, originating from the β-ketoester, plays a crucial role in determining their inhibitory potential and selectivity.
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Pyrazole Derivative | Assay | Result | Reference |
| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM | [3] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM / 0.12 µM | [3] |
| Pyrazoline 2g | Lipoxygenase Inhibition | IC50 = 80 µM | [9] |
| Carboxyphenylhydrazone derivative (N9) | Carrageenan-induced rat paw edema (1h) | Relative activity to celecoxib: 1.08 | [10] |
| Carboxyphenylhydrazone derivative (N7) | Cotton-pellet-induced granuloma | Relative activity to celecoxib: 1.13 | [10] |
IC50: Half-maximal inhibitory concentration.
Anticancer Activity
The anticancer potential of pyrazole derivatives is a rapidly growing area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.[11][12] The substitution pattern on the pyrazole ring, determined by the choice of β-ketoester, is critical for their cytotoxic efficacy.
Table 3: Comparative Anticancer Activity of Pyrazole Derivatives
| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [13] |
| Ferrocene-pyrazole hybrid 47c | HL60 (Leukemia) | 6.81 | [13] |
| Pyrazole benzothiazole hybrid 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [11] |
| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast) | 0.25 | [11] |
| Polysubstituted pyrazole derivative 59 | HepG2 (Liver) | 2 | [11] |
| 5-Alkylated selanyl-1H-pyrazole 54 | HepG2 (Liver) | 13.85 | [11] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in assessing the biological activity of newly synthesized compounds. Below are summaries of key experimental protocols frequently cited in the literature for evaluating pyrazole derivatives.
Synthesis of Pyrazoles from β-Ketoesters (Knorr Synthesis)
The Knorr synthesis and its variations are the most common methods for preparing pyrazoles from β-ketoesters.[3]
General Procedure:
-
A solution of the appropriate β-ketoester is prepared in a suitable solvent, often ethanol or acetic acid.
-
An equimolar amount of a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) is added to the solution.
-
The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[8]
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is purified, typically by recrystallization from a suitable solvent, to yield the desired pyrazole derivative.[4]
Knorr Pyrazole Synthesis Workflow
Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]
Protocol:
-
A two-fold serial dilution of the test pyrazole derivative is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Broth Microdilution Workflow
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10]
Protocol:
-
Experimental animals (typically rats) are divided into control and test groups.
-
The test groups are administered with the pyrazole derivatives at a specific dose, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., celecoxib) is used as a positive control.[10]
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce inflammation.
-
The paw volume is measured at different time intervals post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[13]
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
MTT Assay Workflow
Conclusion
The synthesis of pyrazoles from a diverse range of β-ketoesters offers a powerful strategy for the development of novel therapeutic agents. The presented data highlights the significant impact of the starting β-ketoester on the resulting pyrazole's antimicrobial, anti-inflammatory, and anticancer activities. By understanding these structure-activity relationships and employing standardized biological evaluation protocols, researchers can more effectively design and optimize pyrazole-based compounds with enhanced potency and selectivity for specific therapeutic targets. The versatility of the pyrazole scaffold, coupled with the accessibility of various β-ketoesters, ensures that this class of compounds will continue to be a fertile ground for drug discovery.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis of pyrazole derivatives and their antimicrobial activities [wisdomlib.org]
- 5. Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives [ejchem.journals.ekb.eg]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
A Spectroscopic Guide to Differentiating Pyrazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of pyrazoles is a cornerstone of medicinal chemistry, yielding isomers with distinct biological activities. The unambiguous identification of these regioisomers is therefore a critical step in drug discovery and development. This guide provides a comparative overview of spectroscopic techniques used to differentiate pyrazole regioisomers, supported by experimental data and detailed protocols.
Distinguishing Isomers: A Spectroscopic Approach
The condensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two primary regioisomers: the 1,3- and 1,5-disubstituted pyrazoles. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive method for distinguishing between pyrazole regioisomers. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., NOESY, HMBC) NMR experiments provide a wealth of structural information.
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern. Below are tables summarizing typical chemical shift ranges for 1,3- and 1,5-disubstituted pyrazoles.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Regioisomers in CDCl₃
| Proton | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole | Key Differentiating Feature |
| H-4 | ~6.0 - 6.5 | ~6.0 - 6.5 | Often a subtle difference in chemical shift. |
| H-5 | ~7.3 - 7.8 | - | Absence of a signal in this region for the 1,5-isomer. |
| Substituent at C-3 | Varies | Varies | Proximity to N-2 influences the chemical shift. |
| Substituent at C-5 | - | Varies | Proximity to N-1 influences the chemical shift. |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Regioisomers in CDCl₃
| Carbon | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole | Key Differentiating Feature |
| C-3 | ~148 - 155 | ~140 - 148 | C-3 is generally more deshielded in the 1,3-isomer. |
| C-4 | ~105 - 110 | ~105 - 110 | Similar chemical shifts for both isomers. |
| C-5 | ~138 - 145 | ~148 - 155 | C-5 is generally more deshielded in the 1,5-isomer. |
Note: The exact chemical shifts are dependent on the specific substituents and the solvent used.
2D NMR for Unambiguous Assignment
Two-dimensional NMR techniques provide through-bond and through-space correlations that are definitive in assigning the correct regioisomer.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. For a 1,5-disubstituted pyrazole, a key correlation will be observed between the protons of the substituent at the N-1 position and the C-5 carbon of the pyrazole ring. This correlation is absent in the 1,3-isomer.[1][2]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. In a 1,5-disubstituted pyrazole, a NOE can often be observed between the protons of the N-1 substituent and the protons of the C-5 substituent, confirming their spatial closeness.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While not as definitive as NMR for distinguishing regioisomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The C=N and N-N stretching vibrations within the pyrazole ring can be influenced by the substitution pattern.
Table 3: Typical IR Absorption Bands (cm⁻¹) for Pyrazole Regioisomers
| Vibration | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole |
| C=N Stretch | ~1500 - 1580 | ~1500 - 1580 |
| N-N Stretch | ~1400 - 1480 | ~1400 - 1480 |
| C-H Bending (out-of-plane) | ~750 - 850 | ~750 - 850 |
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of the synthesized pyrazoles. While regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes differ, providing clues to their structure. The fragmentation of the pyrazole ring often involves the expulsion of HCN or N₂.[4] The relative abundance of fragment ions can be influenced by the position of the substituents, although interpretation can be complex and may require comparison with known standards.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the pyrazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved; filter if any solid particles are present.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C is less sensitive.
-
-
2D NMR (HMBC and NOESY) Acquisition:
-
Use standard Bruker or Varian pulse programs (e.g., hmbcgplp and noesygpph).
-
Optimize acquisition and processing parameters according to the specific instrument and sample.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[1] Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used to induce fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the molecular ion peak.
-
Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern.
Logical Workflow for Regioisomer Determination
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of pyrazole regioisomers.
Caption: Workflow for the synthesis, separation, and spectroscopic identification of pyrazole regioisomers.
References
Safety Operating Guide
Personal protective equipment for handling 2,2-Dibromo-3-oxo-butyric acid ethyl ester
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,2-Dibromo-3-oxo-butyric acid ethyl ester (CAS No. 89415-67-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that poses several hazards. According to safety data sheets, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or face shield. | Protects against splashes and eye contact, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary. | Prevents skin contact, which can lead to irritation, inflammation, redness, and blistering. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Avoids inhalation of fumes, dust, or vapors, which may cause respiratory tract irritation. |
Safe Handling and Operational Protocol
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1].
-
Donning PPE: Wear all required PPE as specified in the table above before opening the container.
-
Dispensing: Open the container carefully. Avoid generating dust or aerosols. Use non-sparking tools to prevent ignition sources[1].
-
During Use: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition. Store in a locked-up area.
Caption: A flowchart outlining the safe handling procedure for this compound.
First Aid Measures
In case of accidental exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Wash contaminated clothing before reuse. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedure:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.
-
Containment: Collect the waste in a suitable, labeled, and tightly closed disposal container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant. Do not allow the product to enter drains, other waterways, or soil.
-
Packaging Disposal: Do not reuse empty containers. Dispose of them as unused product.
Caption: A workflow for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
